Monoethylglycinexylidide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1216698-89-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i2D3,3D3 |
InChI Key |
WRMRXPASUROZGT-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Foundational & Exploratory
Monoethylglycinexylidide-d6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide-d6 (MEGX-d6) is the deuterium-labeled form of Monoethylglycinexylidide (MEGX), the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine. The incorporation of six deuterium atoms into the molecule renders it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. This technical guide provides a comprehensive overview of MEGX-d6, including its physicochemical properties, its role in the metabolic pathway of Lidocaine, and detailed protocols for its application in experimental research.
Physicochemical Properties
The fundamental properties of this compound and its non-deuterated counterpart are summarized below. This data is essential for the accurate preparation of standards and interpretation of analytical results.
| Property | This compound (Hydrochloride) | Monoethylglycinexylidide |
| Synonyms | MEGX-d6 HCl, Norlidocaine-d6 HCl | MEGX, Norlidocaine |
| Molecular Formula | C₁₂H₁₂D₆N₂O · HCl | C₁₂H₁₈N₂O |
| Molecular Weight | 248.78 g/mol | 206.28 g/mol |
| Appearance | Solid | White Solid |
| Primary Application | Internal Standard for Mass Spectrometry | Drug Metabolite |
Metabolic Pathway of Lidocaine
Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 playing crucial roles.[1] The major metabolic route is the N-deethylation of Lidocaine to form Monoethylglycinexylidide (MEGX).[1] MEGX is subsequently metabolized further through deethylation to Glycinexylidide (GX) and hydrolysis to 2,6-xylidine.[1] MEGX itself exhibits pharmacological activity, possessing antiarrhythmic and anticonvulsant properties at approximately 80-90% of the potency of Lidocaine.[1]
Experimental Protocols
The primary application of this compound is as an internal standard in the quantification of MEGX and Lidocaine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol synthesized from established methodologies.
Quantification of MEGX in Human Plasma using LC-MS/MS with MEGX-d6 Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of MEGX-d6 internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (MEGX) | m/z 207.2 |
| Product Ion (MEGX) | m/z 58.1 |
| Precursor Ion (MEGX-d6) | m/z 213.2 (inferred, +6 Da from MEGX) |
| Product Ion (MEGX-d6) | m/z 64.1 (inferred, +6 Da from MEGX product ion) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of MEGX in a biological sample using MEGX-d6 as an internal standard.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative assays for MEGX and its parent compound, Lidocaine. The methodologies and data presented in this guide provide a solid foundation for the implementation of MEGX-d6 in a variety of research applications, from pharmacokinetic studies to the monitoring of hepatic function. The detailed protocols and diagrams serve as a practical resource for scientists and professionals in the field of drug development and analysis.
References
Monoethylglycinexylidide-d6: A Technical Overview for Researchers
Introduction: Monoethylglycinexylidide-d6 (MEGX-d6) is the deuterated form of Monoethylglycinexylidide (MEGX), the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX from lidocaine occurs predominantly in the liver through oxidative N-deethylation, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[1][2] Due to its reliance on hepatic metabolic capacity and blood flow, the rate of MEGX formation is a sensitive and specific indicator of liver function.[3][4] MEGX-d6 serves as a crucial internal standard for the quantitative analysis of MEGX in biological matrices, enabling precise and accurate measurements in research and clinical settings. The incorporation of stable heavy isotopes like deuterium provides a distinct mass signature for mass spectrometry-based detection without altering the chemical properties of the molecule.[5]
Chemical Structure and Physicochemical Properties
Monoethylglycinexylidide is an amino acid amide composed of a 2,6-dimethylaniline moiety linked to an N-ethylglycine component.[6] In MEGX-d6, six hydrogen atoms are substituted with deuterium. While the exact position of deuteration can vary, it is commonly on the ethyl group when used as an internal standard for mass spectrometry.
IUPAC Name: N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide-d6
SMILES (non-deuterated): CCNCC(=O)NC1=C(C=CC=C1C)C[6]
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂D₆N₂O | [7] |
| Molecular Weight | 212.32 g/mol | [7] |
| CAS Number | 2748541-96-8 (hydrochloride salt) | [5] |
Metabolic Pathway of Lidocaine
The metabolic conversion of lidocaine to its metabolites is a critical pathway in its clearance and pharmacological activity. The initial and rate-limiting step is the N-deethylation to MEGX, which is then further metabolized. This pathway is a key determinant of both the therapeutic and potential toxic effects of lidocaine and serves as the basis for the MEGX liver function test.
Caption: Metabolic pathway of lidocaine to MEGX and GX.
Experimental Protocols
The quantification of MEGX is essential for liver function assessment and pharmacokinetic studies. MEGX-d6 is the preferred internal standard for methods utilizing mass spectrometry due to its similar chemical behavior and distinct mass.
Protocol: Determination of MEGX in Serum by GC-MS
This protocol is adapted from a methodology for the quantitative analysis of MEGX in serum samples.[8]
1. Sample Preparation (Solid Phase Extraction - SPE):
- Condition a CN-SPE column according to the manufacturer's instructions.
- Spike a 1 mL serum sample with a known concentration of MEGX-d6 (internal standard).
- Load the spiked serum sample onto the SPE column.
- Wash the column with a suitable solvent to remove interfering substances.
- Elute MEGX and MEGX-d6 from the column with an appropriate elution solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: HP-5MS capillary column (15 m x 0.25 mm x 0.1 µm).[8]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Injection Volume: 2 µL with a split ratio of 1:1.[8]
- Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase to 200°C at a rate of 40°C/min.
- Hold: Hold at 200°C for 0.5 minutes.[8]
- Mass Spectrometer: Agilent 5973 or equivalent, operating in Selected Ion Monitoring (SIM) mode.
- Monitored Ions:
- MEGX: m/z 58
- Internal Standard (e.g., Procaine as cited, or MEGX-d6 which would have a different m/z): m/z 86[8]
3. Quantification:
- Generate a calibration curve by analyzing standards of known MEGX concentrations with a constant concentration of MEGX-d6.
- Plot the ratio of the peak area of MEGX to the peak area of MEGX-d6 against the concentration of MEGX.
- Determine the concentration of MEGX in the unknown samples by interpolating their peak area ratios from the calibration curve.
Serum [label="Serum Sample", fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Spike with\nMEGX-d6 (IS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
SPE [label="Solid Phase\nExtraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Elute [label="Elution &\nEvaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GCMS [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Quantification)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Serum -> Spike [color="#5F6368"];
Spike -> SPE [color="#5F6368"];
SPE -> Elute [color="#5F6368"];
Elute -> GCMS [color="#5F6368"];
GCMS -> Data [color="#5F6368"];
}
Caption: Experimental workflow for MEGX quantification.
Applications in Research and Drug Development
- Liver Function Testing: The "MEGX test"is a dynamic liver function test used to assess the metabolic capacity of the liver, particularly in the context of organ transplantation, critical care, and chronic liver disease. [3][4]Low MEGX formation rates are correlated with the severity of hepatic dysfunction and can have prognostic value. [3]* Pharmacokinetic Studies: MEGX-d6 is indispensable for pharmacokinetic studies of lidocaine, allowing for the precise determination of metabolite concentrations over time.
Drug-Drug Interaction Studies: As lidocaine metabolism is heavily dependent on CYP3A4 and CYP1A2, the MEGX formation rate can be used to study the inducing or inhibiting effects of new chemical entities on these crucial drug-metabolizing enzymes.
References
- 1. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monoethylglycinexylidide -d6 [chemicalbook.com]
- 8. [Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
MEGX-d6 as a Metabolite of Lidocaine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation and analysis of Monoethylglycinexylidide-d6 (MEGX-d6) as a primary metabolite of the deuterated local anesthetic, Lidocaine-d6. This document provides a comprehensive overview of the metabolic pathway, detailed experimental protocols for synthesis and analysis, and a compilation of relevant quantitative data. The inclusion of deuterated analogs like Lidocaine-d6 and MEGX-d6 is of significant interest in pharmacokinetic studies, serving as internal standards for mass spectrometry-based quantification and enabling the differentiation between endogenously produced and exogenously administered compounds.
Metabolic Pathway of Lidocaine-d6 to MEGX-d6
Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major isoforms responsible for its N-de-ethylation.[1] This process leads to the formation of its main active metabolite, monoethylglycinexylidide (MEGX). The metabolic pathway for the deuterated analog, Lidocaine-d6, is presumed to be identical, yielding MEGX-d6.
The following diagram illustrates the metabolic conversion of Lidocaine-d6 to MEGX-d6.
References
An In-depth Technical Guide to the Synthesis of Monoethylglycinexylidide-d6
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to the synthesis of Monoethylglycinexylidide-d6 (MEGX-d6), a deuterated analog of the active metabolite of lidocaine. The synthesis is presented as a two-step process, commencing with the formation of an intermediate, α-chloro-2,6-dimethylacetanilide, followed by its reaction with a deuterated amine to yield the final product. This guide includes detailed experimental protocols, data presentation in tabular format, and process visualization using the DOT language.
Core Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process analogous to the well-established synthesis of lidocaine.[1][2][3] This involves the initial acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the key intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is then subjected to a nucleophilic substitution reaction with ethylamine-d5 to introduce the deuterated ethylamino group, yielding the desired product, this compound.
Experimental Protocols
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
This initial step involves the N-acylation of 2,6-dimethylaniline.
Materials:
-
2,6-dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
To this solution, add chloroacetyl chloride dropwise while maintaining the temperature between 40-50°C.[4]
-
After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture and then add a solution of sodium acetate in water to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.
-
The crude α-chloro-2,6-dimethylacetanilide is then dried before proceeding to the next step.
Step 2: Synthesis of this compound
The second step involves the reaction of the chloro-intermediate with deuterated ethylamine.
Materials:
-
α-chloro-2,6-dimethylacetanilide (from Step 1)
-
Ethylamine-d5 hydrochloride
-
A suitable solvent (e.g., toluene)
-
A base (e.g., potassium carbonate) to liberate the free ethylamine-d5
Procedure:
-
Suspend α-chloro-2,6-dimethylacetanilide in a suitable solvent such as toluene in a reaction flask.
-
In a separate vessel, treat ethylamine-d5 hydrochloride with a base like potassium carbonate to generate the free ethylamine-d5.
-
Add the free ethylamine-d5 to the suspension of α-chloro-2,6-dimethylacetanilide.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be further purified by a suitable method such as column chromatography or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Amount |
| Step 1 | |||
| 2,6-dimethylaniline | 121.18 | 1.0 | 10.0 g |
| Chloroacetyl chloride | 112.94 | 1.1 | 7.4 mL |
| Glacial Acetic Acid | 60.05 | Solvent | 50 mL |
| Sodium Acetate | 82.03 | 1.2 | 8.1 g |
| Step 2 | |||
| α-chloro-2,6-dimethylacetanilide | 197.66 | 1.0 | 15.0 g |
| Ethylamine-d5 hydrochloride | 86.58 | 2.0 | 13.2 g |
| Toluene | 92.14 | Solvent | 150 mL |
| Potassium Carbonate | 138.21 | 2.2 | 23.2 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Purity (by HPLC) |
| α-chloro-2,6-dimethylacetanilide | 197.66 | 16.3 | 14.7 | 90 | >95% |
| This compound | 227.33 | 17.3 | 13.8 | 80 | >98% |
Visualizations
Logical Relationship of Synthesis
Caption: Overall synthetic pathway for MEGX-d6.
Experimental Workflow
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. Answered: Lidocaine synthesis consists of two steps, 2,6-dimethylaniline (1) is treated with chloroacetyl chloride under weakly basic conditions to selectively generate… | bartleby [bartleby.com]
- 4. home.sandiego.edu [home.sandiego.edu]
An In-depth Technical Guide to MEGX-d6: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Monoethylglycinexylidide-d6 (MEGX-d6), a deuterated internal standard crucial for the accurate quantification of Monoethylglycinexylidide (MEGX). MEGX is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX is a key indicator of hepatic function, making its precise measurement vital in clinical and research settings.
Core Physical and Chemical Properties
MEGX-d6 is a stable, isotopically labeled version of MEGX, where six hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the endogenous MEGX in mass spectrometry analyses, without significantly altering its chemical behavior. This property makes it an ideal internal standard for quantitative assays.
Table 1: Physical and Chemical Data of MEGX-d6 Hydrochloride
| Property | Value | Source(s) |
| Synonyms | Norlidocaine-d6 hydrochloride | [1] |
| Molecular Formula | C₁₂H₁₃D₆ClN₂O | [1][2] |
| Molecular Weight | 248.78 g/mol | [1][2] |
| CAS Number | 2748541-96-8 | [1][2] |
| Unlabeled CAS Number | 7729-94-4 | [1][2] |
| Appearance | Solid (neat format typical for analytical standards) | [3] |
| Solubility (of MEGX) | 25.2 µg/mL (at pH 7.4) | [4] |
| Storage Temperature | +4°C (short-term), -20°C or -80°C (stock solutions) | [5][6] |
| Shipping Temperature | Room Temperature | [1] |
Metabolic Pathway of Lidocaine
Lidocaine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The initial and major metabolic step is the N-deethylation to form MEGX. This reaction is predominantly catalyzed by the isozymes CYP3A4 and CYP1A2.[7][8] MEGX is subsequently metabolized further to glycinexylidide (GX).[8][9] The rate of MEGX formation is a sensitive marker for liver function and is utilized in the "MEGX test" to assess hepatic metabolic capacity.[10][11]
Caption: Metabolic pathway of Lidocaine to MEGX and GX.
Experimental Protocols: Quantification of MEGX
The use of a stable isotope-labeled internal standard like MEGX-d6 is the gold standard for quantitative bioanalysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high specificity and sensitivity.
Sample Preparation
A common procedure for extracting MEGX from plasma or serum samples is protein precipitation.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add a small volume of MEGX-d6 internal standard solution of a known concentration.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The following provides a general framework for an LC-MS/MS method. Specific parameters should be optimized for the instrument in use.
Table 2: General LC-MS/MS Parameters for MEGX Analysis
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with low %B, ramp up to high %B to elute MEGX, then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | MEGX: Q1 (207.1) -> Q3 (e.g., 122.1)[4]MEGX-d6: Q1 (213.1) -> Q3 (e.g., 122.1 or other stable fragment) |
| Collision Energy | Optimized for the specific transitions |
Experimental Workflow for Pharmacokinetic Studies
MEGX-d6 is indispensable in pharmacokinetic (PK) studies of lidocaine to accurately determine the concentration-time profiles of its metabolite, MEGX.[12] The workflow involves sample collection, preparation with the internal standard, analysis, and data modeling.
Caption: Workflow for a pharmacokinetic study of MEGX.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 二甲双胍-(二甲基-d6) 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methylsyringol-D6 | CAS | LGC Standards [lgcstandards.com]
- 7. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Optimizing Lidocaine Dosing in Hepatectomy Patients: A Population Pharmacokinetic Study of Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reassessment of monoethylglycinexylidide as preoperative liver function test in a rat model of liver cirrhosis and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Monoethylglycinexylidide-d6 (MEGX-d6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monoethylglycinexylidide-d6 (MEGX-d6), a deuterated analog of Monoethylglycinexylidide (MEGX), which is an active metabolite of lidocaine.[1][2] MEGX is utilized as an indicator of hepatic function.[2] The inclusion of deuterium atoms in MEGX-d6 makes it an ideal internal standard for mass spectrometry-based quantitative analysis, such as in therapeutic drug monitoring and pharmacokinetic studies.[3]
Certificate of Analysis (Representative Data)
The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between batches and suppliers.
Physical and Chemical Properties
| Property | Specification |
| Chemical Formula | C₁₂H₁₂D₆N₂O |
| Molecular Weight | 212.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (10 mg/mL) and methanol.[1] |
Analytical Data
| Test | Specification | Method |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity (d6) | ≥99 atom % D | MS |
| Identity (¹H-NMR) | Consistent with structure | NMR |
| Mass Spectrum | Consistent with structure | ESI-MS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of MEGX and its deuterated analog are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the chemical purity of MEGX-d6 by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: BetaBasic-18 or equivalent C18 column.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous 0.1% formic acid and acetonitrile with 0.1% formic acid.[4] Another described mobile phase is 0.05 M phosphate buffer (pH 4.0) and acetonitrile (88:12, v/v).[5][6]
-
Detection: UV detection at an appropriate wavelength determined by the UV spectrum of MEGX.
-
Quantification: The peak area of MEGX-d6 is compared to the total peak area of all components to determine purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is employed to confirm the molecular weight and assess the isotopic enrichment of the deuterated compound.
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of MEGX-d6. The relative abundance of the d6 isotopologue is compared to the lower deuterated forms (d0 to d5) to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
¹H-NMR spectroscopy is used to confirm the chemical structure of MEGX-d6.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns, which should be consistent with the known structure of MEGX, accounting for the deuterium labeling.
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of Monoethylglycinexylidide.
References
- 1. abmole.com [abmole.com]
- 2. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of lidocaine and its major metabolite, monoethylglycinexylidide, in elk velvet antler by liquid chromatography with UV detection and confirmation by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MEGX-d6 for Liver Function Testing: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the Monoethylglycinexylidide (MEGX) test, a dynamic assessment of liver function, with a focus on the use of its deuterated form, MEGX-d6, in high-precision quantitative analysis. The MEGX test provides a real-time snapshot of the liver's metabolic capacity and blood flow, offering valuable insights for drug development, pre-transplantation assessment, and the management of critically ill patients.
Introduction: The MEGX Test as a Dynamic Liver Function Bioassay
The MEGX test is a dynamic liver function test that measures the rate of formation of monoethylglycinexylidide (MEGX), the primary metabolite of lidocaine. This process is heavily reliant on the activity of the hepatic cytochrome P450 enzyme system, particularly CYP3A4 and CYP1A2, as well as hepatic blood flow. Consequently, the concentration of MEGX in the serum following a controlled dose of lidocaine serves as a sensitive and quantitative indicator of liver function.
MEGX-d6, a stable isotope-labeled version of MEGX, is a critical component in modern, high-precision analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It serves as an internal standard to ensure the accuracy and reproducibility of MEGX quantification by correcting for variations during sample preparation and analysis.
The Metabolic Pathway of Lidocaine to MEGX
The biotransformation of lidocaine to MEGX is a crucial aspect of this liver function test. The pathway is primarily hepatic and involves oxidative N-dealkylation.
Experimental Protocols
The Lidocaine Challenge: In Vivo Protocol
The standard procedure for the MEGX test involves the intravenous administration of lidocaine followed by blood sampling at specific time points.
-
Patient Preparation: Patients are typically required to fast overnight.
-
Lidocaine Administration: A dose of 1 mg/kg of lidocaine hydrochloride is administered intravenously over a 2-minute period.
-
Blood Sampling: Venous blood samples are collected at baseline (before lidocaine administration) and at 15, 30, and 60 minutes post-administration. Serum is separated by centrifugation and stored at -20°C until analysis.
Analytical Methodologies for MEGX Quantification
Several analytical methods can be employed to measure MEGX concentrations in serum.
FPIA is a rapid and widely used method for MEGX determination. It is a competitive immunoassay performed on automated analyzers like the Abbott TDx.
Principle: The assay is based on the competition between MEGX in the patient's serum and a known concentration of fluorescein-labeled MEGX for binding sites on a MEGX-specific antibody. The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of MEGX in the sample.
General Procedure (Abbott TDx):
-
Patient serum, calibrators, or controls are placed in the sample cartridge.
-
The instrument automatically performs the necessary dilutions and reagent additions.
-
The fluorescence polarization is measured, and the MEGX concentration is calculated based on a stored calibration curve.
HPLC offers high specificity and sensitivity for MEGX quantification.
Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up the serum samples and concentrate the analytes.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 210 nm |
| Internal Standard | e.g., Trimethoprim |
LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification of small molecules like MEGX. The use of a deuterated internal standard such as MEGX-d6 is crucial for accurate and precise measurements.
Sample Preparation:
-
To a 100 µL serum sample, add an internal standard solution containing MEGX-d6.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then either directly injected or further purified by SPE.
LC-MS/MS Parameters (Illustrative):
| Parameter | Value |
| LC Column | C18 or similar reverse-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing a modifier like formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | MEGX: m/z 207 -> 58 |
| MEGX-d6 (anticipated): m/z 213 -> 64 |
Quantitative Data Summary
The following tables summarize the MEGX concentrations reported in various studies, categorized by patient population.
Table 1: MEGX Concentrations in Healthy vs. Cirrhotic Patients
| Study | Population | N | MEGX Concentration (ng/mL) at 60 min (Mean ± SD) |
| Fabris et al. | Healthy | 7 | 95 ± 21 |
| Cirrhosis (Compensated) | 4 | 42 ± 15 | |
| Mali et al. | Healthy | 25 | 131.2 |
| Cirrhosis (Child-Pugh A) | 47 | 51.3 | |
| Cirrhosis (Child-Pugh B) | 32 | 37.1 | |
| Cirrhosis (Child-Pugh C) | 25 | 17.3 |
Table 2: MEGX as a Prognostic Indicator
| Study | Patient Group | MEGX Cut-off (ng/mL) | Prognostic Significance |
| Oellerich et al. | Liver Transplant Candidates | < 10 | Associated with poor 1-year survival |
| Lorf et al. | Critically Ill (Sepsis) | < 30 on day 3 | 89% sensitivity and 94% specificity for predicting Multiple Organ Failure |
Visualizations
Experimental Workflow for the MEGX Test
The following diagram illustrates the typical workflow for conducting a MEGX test for liver function assessment.
Conclusion
The MEGX test, particularly when quantified using robust analytical methods like LC-MS/MS with a deuterated internal standard such as MEGX-d6, offers a sensitive and reliable means of assessing dynamic liver function. The data generated from this test can be invaluable for researchers and clinicians in various fields, from understanding drug metabolism to making critical decisions in patient care. This guide provides a comprehensive overview of the core principles, protocols, and data associated with the MEGX test, serving as a valuable resource for its implementation in a research setting.
Commercial Suppliers and Technical Guide for Monoethylglycinexylidide-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Monoethylglycinexylidide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The guide includes a comparative table of suppliers, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and visual diagrams of relevant workflows and metabolic pathways.
Commercial Availability of this compound
This compound (MEGX-d6) is a stable isotope-labeled version of Monoethylglycinexylidide, the primary active metabolite of the local anesthetic lidocaine. Its application as an internal standard in quantitative bioanalysis by LC-MS/MS allows for precise and accurate measurement of MEGX levels in biological matrices, which is often used as a sensitive indicator of hepatic function.
Several chemical suppliers offer this compound, primarily as the hydrochloride salt. The following table summarizes the available information for key suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress (MCE) | This compound hydrochloride | HY-118177S1 | 2748541-96-8 | C₁₂H₁₃D₆ClN₂O | 248.78 | Listed as a deuterium-labeled Monoethylglycinexylidide for research use only. |
| US Biological Life Sciences | Nor Lidocaine-d6 Hydrochloride | N713501 | Not specified | C₁₂H₁₃D₆ClN₂O | Not specified | "Nor Lidocaine" is a synonym for Monoethylglycinexylidide. |
Note: Other major chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, Cayman Chemical, Cerilliant, and IsoSciences may offer this compound through their custom synthesis services. It is recommended to inquire directly with these companies for potential availability.
Experimental Protocols
The following is a detailed methodology for the quantification of Monoethylglycinexylidide (MEGX) in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is a composite based on established methods for the analysis of MEGX and the general principles of using stable isotope-labeled internal standards.
Sample Preparation (Protein Precipitation)
-
Thaw Plasma Samples: Allow frozen human plasma samples to thaw at room temperature.
-
Spike with Internal Standard: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
-
Vortex: Gently vortex the samples for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The following MRM transitions should be optimized for the specific instrument used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Monoethylglycinexylidide (MEGX) | 207.2 | 86.1 | 15 |
| This compound (IS) | 213.2 | 92.1 | 15 |
Data Analysis
-
Quantification: The concentration of MEGX in the plasma samples is determined by calculating the peak area ratio of the analyte (MEGX) to the internal standard (MEGX-d6).
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used.
Visualizations
Procurement Workflow for this compound
Caption: Workflow for procuring this compound.
Metabolic Pathway of Lidocaine to MEGX and its Clinical Significance
Caption: Metabolic pathway of Lidocaine and the clinical use of MEGX.
In-Depth Technical Guide: Safety Data for Monoethylglycinexylidide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Monoethylglycinexylidide-d6. The information is compiled from available safety data sheets, toxicological studies, and established scientific literature to ensure a high standard of accuracy and utility for professionals in research and drug development.
Chemical Identification and Physical Properties
This compound is the deuterated form of Monoethylglycinexylidide (MEGX), the primary active metabolite of the local anesthetic, Lidocaine. The deuteration is typically on the ethyl group.
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide-d6 | Sigma-Aldrich |
| Synonyms | MEGX-d6, Norlidocaine-d6 | PubChem[1] |
| Molecular Formula | C₁₂H₁₂D₆N₂O | PubChem[1] |
| Molecular Weight | 212.32 g/mol | PubChem[1] |
| Appearance | White Solid | ChemicalBook[2] |
| Solubility | 25.2 µg/mL at pH 7.4 | PubChem[1] |
Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed. The GHS classification for the non-deuterated parent compound, Monoethylglycinexylidide, is generally considered applicable.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Signal Word: Warning
Hazard Pictogram:
Toxicological Summary
Monoethylglycinexylidide is an active metabolite of lidocaine and exhibits pharmacological and toxicological properties.[3] Its toxicity is estimated to be approximately 80-90% that of lidocaine.[3]
A study in goat kids established the following toxicological parameters for the non-deuterated compound after intravenous infusion of lidocaine hydrochloride:
| Parameter | Value | Species |
| Mean Total Dose (Convulsant) | 12.31 ± 1.42 mg/kg BW | Goat Kids |
| Mean Plasma Concentration (Convulsant) | 13.59 ± 2.34 µg/mL | Goat Kids |
Source: Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids[4][5]
Experimental Protocols
Acute Oral Toxicity Study (Based on OECD Guideline 423)
The following is a generalized protocol for assessing the acute oral toxicity of a substance like this compound, based on the OECD Guideline 423 (Acute Toxic Class Method).[6][7][8]
Objective: To determine the acute oral toxicity of the test substance and to classify it according to the Globally Harmonised System (GHS).[8]
Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex are dosed at each step.[6] The outcome of each step determines the dosage for the subsequent step.[6]
Experimental Workflow:
Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (preferably females) are used.[6]
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for the brief fasting period before dosing.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered orally by gavage in a single dose.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[9]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[10]
-
Data Analysis: The number of mortalities at different dose levels is used to classify the substance according to GHS categories.
Metabolic Pathway
Monoethylglycinexylidide is formed in the liver through the N-deethylation of lidocaine, a process primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[11]
Caption: Metabolic pathway of Lidocaine to Monoethylglycinexylidide.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for handling large quantities.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Spill and Disposal:
-
Spill: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Safe Handling Workflow:
Caption: Recommended workflow for the safe handling of this compound.
This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling any chemical substance.
References
- 1. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MONOETHYLGLYCINEXYLIDIDE | 7728-40-7 [chemicalbook.com]
- 3. Pharmacokinetics and safety of lidocaine and monoethylglycinexylidide in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. bemsreports.org [bemsreports.org]
- 10. oecd.org [oecd.org]
- 11. ClinPGx [clinpgx.org]
Methodological & Application
Application Note & Protocol: Quantification of Lidocaine and MEGX in Human Plasma using MEGX-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Its clinical efficacy and potential toxicity are influenced by its metabolism, primarily to monoethylglycinexylidide (MEGX), which is an active metabolite.[4] Accurate quantification of both lidocaine and MEGX in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5] This application note provides a detailed protocol for the simultaneous determination of lidocaine and MEGX in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with MEGX-d6 as the internal standard. The use of a stable isotope-labeled internal standard like MEGX-d6 ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle
This method employs a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reverse-phase column. The analytes, lidocaine and MEGX, along with the internal standard (IS), MEGX-d6, are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Quantification is achieved by calculating the peak area ratio of each analyte to the internal standard.
Below is a diagram illustrating the logical relationship of using an internal standard in this quantitative analysis.
References
- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Monoethylglycinexylidide (MEGX) in Human Plasma using MEGX-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The conversion of lidocaine to MEGX is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2 in the liver.[1] Consequently, the rate of MEGX formation serves as a sensitive and specific indicator of hepatic function. Accurate quantification of MEGX in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and as a diagnostic tool for assessing liver health.[2][3]
This document provides a detailed protocol for the quantification of MEGX in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing its stable isotope-labeled counterpart, MEGX-d6, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[4]
Metabolic Pathway of Lidocaine to MEGX
Lidocaine undergoes N-deethylation in the liver to form MEGX, which is further metabolized to glycinexylidide (GX).[5][6] This metabolic cascade is a critical aspect of lidocaine's pharmacology and toxicology.
Experimental Protocol
This protocol describes a robust LC-MS/MS method for the quantification of MEGX in human plasma.
Materials and Reagents
-
MEGX hydrochloride (analytical standard)
-
MEGX-d6 hydrochloride (internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, sourced from a reputable supplier)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEGX and MEGX-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the MEGX stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the MEGX-d6 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
A protein precipitation method is recommended for its simplicity and high-throughput compatibility.[7][8]
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Add 50 µL of plasma to the appropriately labeled tubes.
-
Spike with 10 µL of the internal standard working solution (100 ng/mL MEGX-d6).
-
Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MEGX | 207.1 | 58.8 | 15 |
| MEGX-d6 | 213.1 | 58.8 | 15 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.[7][8][9]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| MEGX | 1 - 1000 | 1 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| MEGX | > 85 | < 15 |
Data Analysis
Quantification is performed by calculating the peak area ratio of MEGX to MEGX-d6. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of MEGX in unknown samples is then determined from this calibration curve.
Conclusion
The described LC-MS/MS method utilizing MEGX-d6 as an internal standard provides a highly reliable, sensitive, and specific approach for the quantification of MEGX in human plasma. This methodology is well-suited for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, offering the accuracy and precision required for demanding scientific investigations.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of liver disease and food on plasma MEGX concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Lidocaine and MEGX in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lidocaine and its active metabolite, monoethylglycinexylidide (MEGX), in human plasma. The method utilizes MEGX-d6 as an internal standard and a simple protein precipitation procedure for sample preparation, making it suitable for high-throughput clinical and research applications. This method provides excellent accuracy, precision, and a low limit of quantification, enabling reliable therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its primary active metabolite, MEGX, is formed in the liver and has pharmacological activity. Monitoring the plasma concentrations of both lidocaine and MEGX is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a validated LC-MS/MS method for the simultaneous determination of lidocaine and MEGX in human plasma, employing MEGX-d6 as the internal standard to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Lidocaine hydrochloride (≥98.5% purity)
-
MEGX (≥98% purity)
-
MEGX-d6 (as internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
An electrospray ionization (ESI) source.
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation:
-
To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard (MEGX-d6).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Alltima HP C18-EPS (150 mm x 2.1 mm, 5 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C[3]
-
Elution: Isocratic or gradient elution can be used. An example of an isocratic elution is 70:30 (v/v) Mobile Phase A:Mobile Phase B.[1]
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 250 °C
-
Capillary Voltage: 3000 V[3]
The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.6 | 17 |
| MEGX | 207.1 | 58.8 | 13 |
| MEGX-d6 (IS) | 213.2 | 64.8 | To be optimized |
Note: The collision energy for MEGX-d6 should be optimized during method development to achieve the most stable and intense product ion.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of lidocaine and MEGX in human plasma.
Linearity and Sensitivity
The method was found to be linear over a wide concentration range, with correlation coefficients (r²) consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be in the low ng/mL range, providing sufficient sensitivity for clinical and pharmacokinetic studies.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The coefficient of variation (%CV) for precision was typically below 10%, and the accuracy was within ±15% of the nominal values, which is well within the acceptable limits for bioanalytical methods.
Recovery
The extraction recovery of lidocaine and MEGX from plasma was consistently high, generally exceeding 75%.[2][4]
Quantitative Data Summary
The following table summarizes the quantitative performance of similar analytical methods for lidocaine and MEGX.
| Parameter | Lidocaine | MEGX | Reference |
| Linearity Range | 0.2 - 18.0 mg/L | 0.2 - 18.0 mg/L | [1] |
| 1 - 500 ng/mL | 1 - 500 ng/mL | [3] | |
| 1 - 1000 ng/mL | 1 - 1000 ng/mL | [2] | |
| LLOQ | 0.2 mg/L | 0.2 mg/L | [1] |
| 1 ng/mL | 1 ng/mL | [2] | |
| 15.625 ng/mL | 1.5625 ng/mL | [5] | |
| Intra-day Precision (%CV) | < 6.9% | < 6.9% | [1] |
| 3.1 - 9.3% | 4.3 - 8.5% | [2] | |
| Inter-day Precision (%CV) | < 6.9% | < 6.9% | [1] |
| 3.1 - 9.3% | 6.9 - 10% | [2] | |
| Accuracy (%) | 99.4 - 103.6% | 99.4 - 103.6% | [1] |
| < 15% | < 15% | [2] | |
| Recovery (%) | > 75% | > 75% | [2][4] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of lidocaine and MEGX in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research in drug development.
Detailed Experimental Protocol
1.0 Objective
To provide a detailed step-by-step protocol for the quantitative analysis of lidocaine and its metabolite, MEGX, in human plasma using LC-MS/MS with MEGX-d6 as an internal standard.
2.0 Materials and Equipment
-
Chemicals: Lidocaine HCl, MEGX, MEGX-d6, methanol, acetonitrile, formic acid, ammonium acetate, ultrapure water.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, volumetric flasks, pipettes and tips.
-
Equipment: Analytical balance, vortex mixer, microcentrifuge, LC-MS/MS system.
3.0 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of lidocaine HCl, MEGX, and MEGX-d6 in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of mixed working standard solutions of lidocaine and MEGX by serially diluting the stock solutions with methanol to cover the desired calibration range.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of MEGX-d6 in methanol at a concentration of 100 ng/mL.
-
4.0 Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.
-
Spike 100 µL of blank plasma with the appropriate working standard solutions to prepare the calibration curve and QC samples. For unknown samples, use 100 µL of the subject's plasma.
-
Add 200 µL of the internal standard working solution (MEGX-d6 in methanol) to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
5.0 LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the conditions described in the "Experimental" section of the Application Note.
-
Create an analysis sequence including blanks, calibration standards, QC samples, and unknown samples.
-
Acquire data using the specified MRM transitions.
6.0 Data Analysis
-
Integrate the chromatographic peaks for lidocaine, MEGX, and MEGX-d6.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of lidocaine and MEGX in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of lidocaine and MEGX.
References
- 1. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for MEGX Analysis Using MEGX-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary active metabolite of lidocaine, formed in the liver by the cytochrome P450 enzyme system. The rate of MEGX formation is a sensitive and specific indicator of hepatic metabolic function and blood flow, making it a valuable biomarker in clinical settings for assessing liver health, particularly in the context of organ transplantation and critical care medicine.[1][2] Accurate and reproducible quantification of MEGX in biological matrices is crucial for both clinical diagnostics and pharmacokinetic studies.
This document provides detailed protocols for the sample preparation of MEGX in plasma or serum for quantitative analysis, utilizing MEGX-d6 as an internal standard to ensure accuracy and precision. The primary method detailed is Protein Precipitation (PPT), a rapid and robust technique suitable for high-throughput analysis. An alternative method, Solid-Phase Extraction (SPE), is also described for instances requiring more rigorous sample cleanup. These protocols are intended for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique for this application.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for MEGX analysis. These values can serve as a benchmark for researchers developing or implementing their own assays.
| Parameter | Value | Method | Internal Standard | Matrix | Source |
| Linearity Range | 0.01 - 1.5 mg/L | HPLC-MS/MS | Lidocaine-d10 | Human Plasma | [3] |
| 2 - 1000 ng/mL | UPLC-MS/MS | Not Specified | Human Plasma | [4][5] | |
| 1.562 - 25 ng/mL | GC-MS | Procaine | Serum | [6] | |
| Limit of Detection (LOD) | 0.5 ng/mL | GC-MS | Procaine | Serum | [6] |
| 3 µg/L | HPLC | Not Specified | Plasma | [7] | |
| Extraction Recovery | 80.1% - 85.7% | Solid-Phase Extraction | Procaine | Serum | [6] |
| Accuracy (RE%) | < 8% | Automated PPT | Not Specified | Plasma | [8] |
| Precision (CV%) | < 5% | Automated PPT | Not Specified | Plasma | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol describes a common and efficient method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis. The use of a deuterated internal standard like MEGX-d6 is critical for correcting analytical variability.
Materials and Reagents:
-
Blank plasma/serum (for calibration standards and quality controls)
-
MEGX analytical standard
-
MEGX-d6 internal standard (IS)[9]
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid (optional, for mobile phase modification)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >10,000 x g)
-
Calibrated pipettes
-
96-well collection plates (optional, for high-throughput)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of MEGX in methanol.
-
Prepare a working stock solution of MEGX-d6 in methanol. The concentration should be determined based on the expected MEGX concentration range and instrument sensitivity.
-
Prepare a "spiking" solution by adding the MEGX-d6 working stock to acetonitrile. This will be your protein precipitation solvent. A common ratio is 3:1 or 4:1 (v/v) of ACN to the plasma sample.[3]
-
-
Sample Spiking and Precipitation:
-
Aliquot 100 µL of plasma/serum sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the acetonitrile/MEGX-d6 internal standard solution to each tube.[3] This provides a 3:1 ratio of precipitation solvent to sample.
-
Cap the tubes securely.
-
-
Mixing and Incubation:
-
Vortex mix the samples vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Allow the samples to incubate for 5-10 minutes at room temperature (or on ice) to facilitate complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
-
Supernatant Transfer:
-
Carefully aspirate the supernatant, being cautious not to disturb the protein pellet.
-
Transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[3]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, which is beneficial for samples with very low MEGX concentrations.[6][11][12] This protocol is a general guideline and should be optimized for the specific SPE cartridge and analytes.
Materials and Reagents:
-
All materials from the PPT protocol.
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange sorbent).
-
SPE vacuum manifold or positive pressure processor.
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., HPLC-grade water).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid).
-
Nitrogen evaporator (optional, for sample concentration).
Procedure:
-
Sample Pre-treatment:
-
Spike 100 µL of the plasma/serum sample with the MEGX-d6 internal standard.
-
Dilute the sample with 400 µL of an appropriate buffer (e.g., 0.1% formic acid in water) to reduce viscosity and improve loading.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of conditioning solvent (e.g., Methanol) through the cartridge. Do not allow the sorbent bed to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of equilibration solvent (e.g., HPLC-grade water) through the cartridge. Again, do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Pass 1 mL of wash solvent (e.g., 5% Methanol in water) through the cartridge to remove salts and other polar interferences.
-
-
Elution:
-
Place clean collection tubes or a 96-well plate inside the manifold.
-
Elute MEGX and MEGX-d6 from the cartridge using 500 µL of elution solvent (e.g., Methanol with 0.1% formic acid).
-
-
Evaporation and Reconstitution (Optional):
-
If concentration is needed, evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
References
- 1. [Evaluation of lidocaine metabolite (monoethylglycinexylidide) as a liver function test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of monoethylglycinexylidide concentration in serum using solid phase extraction and capillary gas chromatography-mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 7. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. 固相萃取指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Therapeutic Drug Monitoring of Lidocaine using MEGX-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its therapeutic window is narrow, and monitoring its plasma concentration is crucial to ensure efficacy while avoiding toxicity. The major active metabolite of lidocaine is monoethylglycinexylidide (MEGX), which also possesses therapeutic and toxic effects. Therefore, the simultaneous monitoring of both lidocaine and MEGX is often necessary for optimal patient management. This document provides detailed application notes and protocols for the quantitative analysis of lidocaine and MEGX in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MEGX-d6 as an internal standard.
Lidocaine Metabolism
Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4. The initial and most significant metabolic step is the N-deethylation of lidocaine to form MEGX. MEGX is further metabolized to glycinexylidide (GX). The metabolic pathway is illustrated below.
Caption: Metabolic pathway of lidocaine to MEGX and GX.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the therapeutic drug monitoring (TDM) of lidocaine and its metabolites due to its high sensitivity, specificity, and speed. The use of a stable isotope-labeled internal standard, such as MEGX-d6, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.
Principle
The method involves the extraction of lidocaine, MEGX, and the internal standard (MEGX-d6) from a plasma sample, followed by chromatographic separation and detection by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Two common sample preparation protocols are detailed below: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
Workflow:
Caption: Protein precipitation workflow for sample preparation.
Detailed Steps:
-
Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of MEGX-d6 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C (optional, but can improve sensitivity).
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, which can reduce matrix effects.
Workflow:
Caption: Liquid-liquid extraction workflow for sample preparation.
Detailed Steps:
-
Pipette 200 µL of plasma sample, calibrator, or QC sample into a glass tube.
-
Add 20 µL of MEGX-d6 internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 3 min | 10% B to 90% B in 4 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 35°C |
| Injection Vol. | 5 µL | 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.2 | 15 |
| MEGX | 207.2 | 58.1 | 20 |
| MEGX-d6 | 213.2 | 64.1 | 20 |
Note: The MRM transition for MEGX-d6 is predicted based on the fragmentation pattern of MEGX and the addition of 6 daltons for the deuterium atoms. The exact values may need to be optimized on the specific mass spectrometer used.
Data and Performance Characteristics
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for lidocaine and MEGX.
Table 4: Method Validation Parameters
| Parameter | Lidocaine | MEGX |
| Linearity Range | 10 - 5000 ng/mL[1] | 2 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 2 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 85% | > 80% |
Table 5: Pharmacokinetic Parameters of Lidocaine and MEGX
| Parameter | Lidocaine | MEGX |
| Mean Peak Plasma Concentration (Cmax) | 2097 ng/mL[1] | 336.6 ng/mL[1] |
| Mean Time to Peak Concentration (Tmax) | 2.89 h[1] | 5.14 h[1] |
| Mean Half-life (t1/2) | 4.19 h[1] | 6.92 h[1] |
Conclusion
The described LC-MS/MS methods using MEGX-d6 as an internal standard provide a robust and reliable approach for the therapeutic drug monitoring of lidocaine and its active metabolite MEGX. The choice between protein precipitation and liquid-liquid extraction will depend on the required sample cleanliness, throughput needs, and the potential for matrix effects with the specific LC-MS/MS system used. Proper method validation is essential to ensure accurate and precise results for clinical decision-making.
References
Application Notes and Protocols for the Bioanalytical Assay of MEGX using MEGX-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX from lidocaine occurs predominantly in the liver, catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2.[1][2] Consequently, the rate of MEGX formation serves as a sensitive and dynamic indicator of hepatic function. The "MEGX test," which measures plasma concentrations of MEGX after lidocaine administration, is a valuable tool in clinical settings for assessing liver function, especially in the context of liver transplantation and in critically ill patients.[1]
Accurate and robust bioanalytical methods are crucial for the reliable quantification of MEGX in biological matrices. This document provides detailed application notes and protocols for the development and validation of a bioanalytical assay for MEGX in human plasma using a stable isotope-labeled internal standard, MEGX-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like MEGX-d6 is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, thus improving the accuracy and precision of the assay.
Lidocaine Metabolic Pathway
Lidocaine undergoes extensive hepatic metabolism. The initial and principal metabolic step is the N-deethylation of lidocaine to form MEGX. This reaction is primarily mediated by the CYP3A4 isoenzyme, with some contribution from CYP1A2. MEGX is an active metabolite, exhibiting antiarrhythmic properties, though it is less potent than its parent compound. MEGX is further metabolized via N-deethylation to glycinexylidide (GX), which is pharmacologically inactive. Both MEGX and GX can be hydrolyzed to 2,6-xylidine.
Experimental Protocols
Materials and Reagents
-
Analytes: MEGX hydrochloride, MEGX-d6 hydrochloride
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Reagents: Formic acid, ammonium acetate
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UPLC with an Agilent 6490 tandem mass spectrometer or equivalent)
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve MEGX and MEGX-d6 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the MEGX stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of MEGX-d6 (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
Sample Preparation (Protein Precipitation)
This protocol is suitable for high-throughput analysis.
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the MEGX-d6 internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | MEGX: m/z 207.1 -> 58.8MEGX-d6: m/z 213.1 -> 64.8 |
| Collision Energy | Optimized for the specific instrument (typically 10-20 eV) |
| Source Temp. | 350°C |
| Gas Flow | Optimized for the specific instrument |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of MEGX to MEGX-d6 against the nominal concentration of MEGX. A linear regression with a weighting factor of 1/x² is typically used.
| Calibration Standard (ng/mL) | Peak Area Ratio (MEGX/MEGX-d6) |
| 1 | Example Value |
| 2 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 200 | Example Value |
Assay Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize key validation parameters.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 20% | < 15% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 150 | < 15% | ± 15% | < 15% | ± 15% |
Table 2: Stability
| Stability Test | Conditions | Duration | Stability (% of Nominal) |
| Bench-top Stability | Room Temperature | 4 hours | 85-115% |
| Freeze-Thaw Stability | 3 cycles (-20°C to Room Temp) | 3 cycles | 85-115% |
| Long-term Stability | -20°C | 30 days | 85-115% |
| Autosampler Stability | 4°C | 24 hours | 85-115% |
Logical Relationship of Assay Development
The development and validation of this bioanalytical assay follow a logical progression, from initial method development through to full validation and application to study samples.
Conclusion
This document provides a comprehensive guide for the development and validation of a robust and reliable LC-MS/MS method for the quantification of MEGX in human plasma using MEGX-d6 as an internal standard. The detailed protocols and validation criteria outlined herein will assist researchers, scientists, and drug development professionals in establishing a high-quality bioanalytical assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving lidocaine and its primary metabolite, MEGX. Adherence to these guidelines will ensure the generation of accurate and reproducible data for regulatory submissions and scientific publications.
References
Application Notes and Protocols for MEGX-d6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of Monoethylglycinexylidide-d6 (MEGX-d6) in cell culture experiments. This document is intended for researchers in drug metabolism, toxicology, and related fields.
MEGX is the primary N-deethylated metabolite of lidocaine, and its formation is a key indicator of Cytochrome P450 3A4 (CYP3A4) activity.[1] MEGX-d6, a deuterated internal standard, is essential for accurate quantification of MEGX in biological matrices using mass spectrometry. While most in vitro studies focus on the generation of MEGX from a parent compound, this protocol outlines the direct application of MEGX-d6 to cell cultures to study its potential cellular effects and stability.
Data Presentation: Quantitative Summary
The following table summarizes exemplar concentrations of MEGX used in an ex vivo study on guinea pig papillary muscles, which can serve as a starting point for determining appropriate concentrations for in vitro cell culture experiments.[2]
| Parameter | Concentration 1 | Concentration 2 | Concentration 3 |
| MEGX Concentration (µg/mL) | 5 | 10 | 20 |
| Observed Effect | Dose- and rate-dependent depression of the maximum rate of rise of action potential (Vmax) without significant changes in resting membrane potentials.[2] | Dose- and rate-dependent depression of Vmax.[2] | Dose- and rate-dependent depression of Vmax.[2] |
Note: This data is from an ex vivo tissue study and should be adapted and optimized for specific cell lines and experimental endpoints.
Experimental Protocols
Cell Line Selection and Culture
For studies involving MEGX, it is recommended to use a cell line with metabolic capabilities relevant to the research question. Human hepatoma cell lines are frequently used for drug metabolism studies.
-
Recommended Cell Line: HepG2 cells are a commonly used human liver carcinoma cell line for studying drug metabolism and hepatotoxicity.[3][4] However, wild-type HepG2 cells have low expression of many drug-metabolizing enzymes.[5][6] Therefore, for studying CYP3A4-mediated metabolism or the effects of its metabolites, it is highly recommended to use HepG2 cells engineered to overexpress CYP3A4 .[5][7]
-
Alternative Cell Line: The THLE-5b cell line, an immortalized human liver epithelial cell line, can be induced to express CYP3A4 and represents another suitable model.[8]
Protocol for Culturing CYP3A4-Overexpressing HepG2 Cells:
-
Medium Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[4] Some protocols may specify Williams' Medium E.[5]
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into T-75 cell culture flasks.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach the cells using a suitable dissociation reagent like 0.05% Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge the cells, and re-seed into new flasks at a split ratio of 1:4 to 1:8.[4]
MEGX-d6 Stock Solution Preparation and Application
-
Stock Solution Preparation: MEGX-d6 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or ethanol.
-
Working Solution Preparation: On the day of the experiment, dilute the MEGX-d6 stock solution in complete cell culture medium to prepare the final working concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment:
-
Seed the selected cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolite analysis).
-
Allow the cells to adhere and reach the desired confluency (usually 70-80%).
-
Remove the existing medium and replace it with the medium containing the desired concentrations of MEGX-d6. Include a vehicle control (medium with the same concentration of solvent without MEGX-d6).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Sample Collection and Preparation for LC-MS Analysis
This protocol describes the collection of both the cell culture supernatant (extracellular) and the cell lysate (intracellular) for the analysis of MEGX-d6 and its potential metabolites.
-
Supernatant Collection:
-
After the incubation period, collect the cell culture medium from each well and transfer it to a labeled microcentrifuge tube.
-
Centrifuge the tubes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
Cell Lysate Collection:
-
Wash the adherent cells with ice-cold PBS to remove any remaining medium.
-
Add an appropriate volume of a cold extraction solvent (e.g., 80% methanol) to each well to lyse the cells and precipitate proteins.[9]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice to ensure complete protein precipitation.[9]
-
Centrifuge at high speed to pellet the precipitated protein and cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Processing for LC-MS:
-
The collected supernatant from both extracellular and intracellular samples can be further processed, which may include drying under nitrogen and reconstitution in a solvent compatible with the LC-MS method.[9]
-
It is crucial to include appropriate internal standards for accurate quantification.
-
Visualization of Pathways and Workflows
Signaling Pathway: CYP3A4-Mediated Metabolism
The following diagram illustrates the metabolic conversion of a parent drug (e.g., a deuterated lidocaine analog) to MEGX-d6 by CYP3A4 in an engineered cell line. Since the direct downstream signaling effects of MEGX are not well-characterized, a hypothetical signaling cascade is included for illustrative purposes.
References
- 1. ClinPGx [clinpgx.org]
- 2. [Effects of lidocaine and its metabolite, monoethylglycine xylidide (MEGX), on transmembrane action potentials in guinea-pig papillary muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 5. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Metabolism and Its Related Hepatotoxic Effects in HepaRG, Cryopreserved Human Hepatocytes, and HepG2 Cell Cultures [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Elevated levels of expression of cytochrome P450 3A4 in a human liver epithelial cell line in differentiation-inducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MEGX-d6 in Cytochrome P450 Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme through an N-deethylation reaction.[1][2] Consequently, the rate of MEGX formation serves as a reliable in vitro probe for assessing CYP3A4 activity. This is particularly crucial in drug development for evaluating the potential of new chemical entities to cause drug-drug interactions by inhibiting or inducing this key metabolic enzyme.[3]
MEGX-d6, a deuterated stable isotope-labeled version of MEGX, is an invaluable tool in these studies. While it is most commonly used as an internal standard for the accurate quantification of MEGX in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS), this document will also detail a protocol where lidocaine is used as the substrate to generate MEGX, which can then be quantified using MEGX-d6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
These application notes provide detailed protocols for utilizing MEGX-d6 in conjunction with lidocaine to study CYP3A4 activity in human liver microsomes, a common in vitro model for drug metabolism studies.
Metabolic Pathway of Lidocaine to MEGX
The metabolic conversion of lidocaine to MEGX is a critical step in its clearance from the body. This biotransformation is primarily carried out by CYP3A4 in the liver.
Caption: Metabolic conversion of Lidocaine to MEGX catalyzed by CYP3A4.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Lidocaine as a Probe Substrate
This protocol describes a typical experiment to determine the inhibitory potential of a test compound on CYP3A4 activity by measuring the formation of MEGX from lidocaine.
Materials:
-
Human Liver Microsomes (HLMs)
-
Lidocaine
-
MEGX-d6 (as internal standard)
-
Test compound (potential inhibitor)
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid
Experimental Workflow:
Caption: Workflow for a CYP3A4 inhibition assay using lidocaine.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of lidocaine in a suitable solvent (e.g., methanol or water).
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare a working solution of the NADPH regenerating system in buffer.
-
Prepare a quenching solution of cold acetonitrile containing MEGX-d6 at a fixed concentration (e.g., 50 ng/mL).
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and the test compound at various concentrations (or vehicle control).
-
Add lidocaine to the mixture. The concentration of lidocaine should be close to its Km value for CYP3A4 to ensure sensitivity to inhibition. Based on literature, a concentration range of 50-200 µM is appropriate.[1][4]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of MEGX formation.[1]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of the cold acetonitrile solution containing MEGX-d6. This will precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the amount of MEGX formed. The use of MEGX-d6 as an internal standard will allow for accurate quantification by correcting for any variability in sample processing and instrument response.
-
-
Data Analysis:
-
Calculate the rate of MEGX formation in the presence of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of CYP3A4 activity) by non-linear regression analysis.
-
Determination of Kinetic Parameters (Km and Vmax) for Lidocaine N-deethylation
This protocol is designed to determine the Michaelis-Menten constants for the formation of MEGX from lidocaine by CYP3A4.
Procedure:
-
Incubation Setup: Follow the same procedure as the inhibition assay, but instead of a test inhibitor, use a range of lidocaine concentrations (e.g., 0, 10, 25, 50, 100, 200, 500, 1000, 2000, 3000 µM).[1]
-
Incubation Time: Ensure the incubation time is short enough to be in the initial linear rate of MEGX formation for all substrate concentrations.
-
Analysis: Quantify the MEGX formed at each lidocaine concentration using LC-MS/MS with MEGX-d6 as the internal standard.
-
Data Analysis:
-
Calculate the reaction velocity (v) at each substrate concentration (S).
-
Plot the velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
Note on Biphasic Kinetics: The N-deethylation of lidocaine can exhibit biphasic kinetics, suggesting the involvement of both a high-affinity and a low-affinity enzyme component (with CYP1A2 sometimes contributing at lower concentrations).[2][5] If biphasic kinetics are observed, the data should be fitted to a two-enzyme model to determine the respective Km and Vmax values for each component.
-
Quantitative Data
The following tables summarize key quantitative data for the use of lidocaine as a CYP3A4 probe substrate.
Table 1: Michaelis-Menten Kinetic Parameters for MEGX Formation by Wild-Type CYP3A4
| Parameter | Value | Reference |
| Km (µM) | 239.4 ± 31.2 | [1] |
| Vmax (pmol/min/pmol CYP) | 28.18 ± 1.12 | [1] |
| Intrinsic Clearance (CLint) (Vmax/Km) (µL/min/pmol CYP) | 0.118 | [1] |
These values were determined using recombinant human CYP3A4.[1] Kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes) and conditions.
Table 2: Recommended Incubation Conditions for In Vitro Assays
| Parameter | Recommended Range | Rationale |
| Lidocaine Concentration (for inhibition) | 50 - 200 µM | Near the Km value for sensitive detection of inhibition.[1] |
| Lidocaine Concentration (for kinetics) | 10 - 3000 µM | To cover both low and high affinity components and accurately determine Km and Vmax.[1] |
| Human Liver Microsome Concentration | 0.1 - 0.5 mg/mL | To ensure sufficient enzyme activity while minimizing protein binding effects. |
| Incubation Time | 10 - 60 minutes | Should be within the linear range of product formation.[1] |
| Temperature | 37°C | Optimal temperature for enzymatic activity.[1] |
| pH | 7.4 | Physiological pH.[1] |
Table 3: Example LC-MS/MS Parameters for MEGX and MEGX-d6 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MEGX | 207.2 | 86.2 |
| MEGX-d6 | 213.2 | 92.2 |
These are example transitions and should be optimized for the specific instrument being used.
Conclusion
MEGX-d6 is an essential tool for the accurate study of CYP3A4 activity using lidocaine as a probe substrate. The protocols and data provided in these application notes offer a robust framework for researchers in drug development to assess the potential for CYP3A4-mediated drug-drug interactions. By employing these standardized methods, scientists can generate reliable and reproducible data to inform critical decisions throughout the drug discovery and development process.
References
- 1. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of MEGX in Urine using MEGX-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoethylglycinexylidide (MEGX) is the primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of MEGX from lidocaine occurs predominantly in the liver, catalyzed by the cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2. Consequently, the rate of MEGX formation serves as a dynamic and sensitive indicator of hepatic function and blood flow. The "MEGX test," which measures MEGX concentrations in plasma or serum after a lidocaine challenge, is a valuable tool for assessing liver function in various clinical settings, including liver transplantation, cirrhosis, and critical care medicine.[1][2]
The quantitative analysis of MEGX in urine provides a non-invasive approach to study the pharmacokinetics of lidocaine and its metabolism. This can be particularly useful in drug development, clinical trials, and toxicological studies. The use of a stable isotope-labeled internal standard, such as MEGX-d6, is crucial for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantitative analysis of MEGX in human urine using MEGX-d6 as an internal standard with LC-MS/MS.
Clinical and Research Significance
The urinary excretion of MEGX can provide valuable insights into:
-
Hepatic Metabolic Capacity: Assessing the liver's ability to metabolize drugs cleared by the CYP3A4 and CYP1A2 pathways.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of lidocaine and other drugs metabolized through similar pathways.
-
Drug-Drug Interaction Studies: Evaluating the potential for co-administered drugs to induce or inhibit the metabolism of lidocaine to MEGX.
-
Toxicology and Overdose Assessment: Monitoring lidocaine exposure and metabolism in cases of suspected toxicity.
-
Prognostic Indicator: The formation kinetics and urinary excretion patterns of MEGX have been shown to distinguish between healthy individuals and those with liver cirrhosis and can serve as a short-term prognostic indicator for transplant candidates.[1]
Experimental Workflow
The overall workflow for the quantitative analysis of MEGX in urine involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for the quantitative analysis of MEGX in urine.
Detailed Experimental Protocols
Materials and Reagents
-
MEGX hydrochloride (analytical standard)
-
MEGX-d6 hydrochloride (internal standard) - Note: The exact deuteration pattern of the commercially available standard should be confirmed.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human urine (drug-free, for calibration standards and quality controls)
Preparation of Standard and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEGX and MEGX-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the MEGX stock solution in 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of MEGX-d6 in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the MEGX working standard solutions and the MEGX-d6 internal standard working solution into drug-free human urine to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, calibration standard, or QC, add 20 µL of the 100 ng/mL MEGX-d6 internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute MEGX and MEGX-d6 from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 4.4). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MEGX | 207.1 | 58.1 | 15 |
| MEGX-d6 * | 213.2 | 64.1 | 15 |
*Note on MEGX-d6 MRM Transition: The provided MRM transition for MEGX-d6 is a predicted value assuming deuteration on the N-ethyl group and one of the aromatic methyl groups. The exact mass transition may vary depending on the specific deuteration pattern of the internal standard used. It is imperative to confirm the optimal precursor and product ions and collision energy for your specific MEGX-d6 standard by direct infusion into the mass spectrometer prior to sample analysis.
Data Presentation and Quantitative Analysis
The concentration of MEGX in the urine samples is determined by constructing a calibration curve. The peak area ratio of the MEGX to the MEGX-d6 internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | MEGX Peak Area | MEGX-d6 Peak Area | Peak Area Ratio (MEGX/MEGX-d6) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,800 | 149,900 | 0.5057 |
| 100 | 151,200 | 150,800 | 1.0026 |
| 500 | 755,000 | 151,000 | 5.0000 |
| 1000 | 1,510,000 | 150,500 | 10.0332 |
Table 2: Method Validation Parameters (Typical Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically < 15% variation) |
Signaling Pathway and Metabolism
The formation of MEGX is a key step in the metabolic pathway of lidocaine. This process is primarily carried out by hepatic enzymes.
Caption: Metabolic pathway of lidocaine to MEGX and subsequent excretion.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH | Use a guard column, ensure mobile phase pH is appropriate for the analyte's pKa. |
| Low Signal Intensity | Inefficient ionization, poor recovery during sample preparation | Optimize MS source parameters, evaluate different SPE sorbents and elution solvents. |
| High Background Noise | Matrix interference, contaminated mobile phase | Optimize sample preparation for better cleanup, use high-purity solvents and reagents. |
| Inconsistent Results | Inaccurate pipetting, variability in sample preparation | Use calibrated pipettes, ensure consistent timing and technique during SPE. |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of MEGX in urine. The use of a stable isotope-labeled internal standard, MEGX-d6, ensures high accuracy and precision. This methodology is well-suited for a variety of research and clinical applications, from pharmacokinetic studies to the assessment of hepatic function. Proper method validation is essential to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MEGX-d6 Signal Instability in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability with the deuterated internal standard MEGX-d6 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is MEGX-d6 and why is it used in mass spectrometry?
MEGX-d6 is the deuterium-labeled form of Monoethylglycinexylidide (MEGX), the major active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[1][2] In mass spectrometry-based bioanalysis, MEGX-d6 serves as an internal standard (IS) for the quantification of MEGX.[3][4] Stable isotope-labeled internal standards like MEGX-d6 are considered the gold standard because they share very similar physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization effects, which helps to correct for variability during sample preparation and analysis.[5][6]
Q2: What are the common causes of signal instability for deuterated internal standards like MEGX-d6?
Signal instability with deuterated internal standards can arise from several factors:
-
Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of MEGX-d6 in the mass spectrometer's ion source, leading to a suppressed or enhanced signal.[7][8] This is a primary cause of signal variability.
-
Isotope Effects: The presence of deuterium can sometimes lead to slight differences in chromatographic retention time compared to the non-labeled analyte.[9] If this shift occurs in a region of variable ion suppression, it can cause signal instability.[10]
-
Instability of the Internal Standard: Although rare for stable isotope-labeled standards, degradation of the MEGX-d6 standard solution over time can lead to a decreasing signal.
-
Instrumental Issues: Fluctuations in the performance of the LC or MS system, such as an unstable spray in the ESI source, a contaminated ion source, or issues with the detector, can all contribute to signal instability.[11][12][13]
-
Sample Preparation Inconsistencies: Variability in sample extraction and processing can lead to inconsistent recovery of the internal standard.[11]
Q3: What are the acceptable criteria for signal stability and reproducibility in a bioanalytical method?
According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, the precision and accuracy of the method are key indicators of its reliability.[14][15]
-
Precision: The coefficient of variation (CV) of the response for replicate measurements should not exceed 15% for quality control (QC) samples. For the lower limit of quantification (LLOQ), the CV should not exceed 20%.[16][17][18]
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal concentration. For the LLOQ, this should be within ±20%.[16][17][18]
Consistent internal standard response across an analytical run is also a good indicator of a stable method. While there isn't a strict numerical cutoff in the FDA guidance for IS response variability, a high CV for the IS peak area can indicate underlying issues with the method.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Ion Suppression
Problem: You observe a significant drop or fluctuation in the MEGX-d6 signal, especially when analyzing biological samples compared to pure standards.
Workflow for Diagnosing Ion Suppression:
Caption: A workflow for diagnosing and mitigating ion suppression affecting MEGX-d6 signal.
Experimental Protocol: Post-Column Infusion
-
Setup: Configure the LC-MS system for the analysis of MEGX.
-
Infusion: Prepare a solution of MEGX-d6 at a concentration that gives a stable and moderate signal. Infuse this solution into the MS source via a T-junction placed after the analytical column.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma or urine without the analyte or IS).
-
Analysis: Monitor the MEGX-d6 signal throughout the chromatographic run. A dip in the signal at the retention time of MEGX indicates the presence of co-eluting matrix components that are causing ion suppression.
Guide 2: Investigating Isotope Effects and Chromatographic Issues
Problem: The retention times of MEGX and MEGX-d6 are slightly different, and the MEGX-d6 signal is inconsistent.
Troubleshooting Steps:
-
Confirm Retention Time Shift: Carefully compare the retention times of MEGX and MEGX-d6 in both pure solution and matrix.
-
Evaluate the Impact of the Shift: If a shift is present, determine if it corresponds to a region of ion suppression using the post-column infusion experiment described above.
-
Optimize Chromatography:
-
Adjust the mobile phase composition and gradient to try and achieve co-elution.
-
Consider a column with a different stationary phase that may not exhibit the isotope effect.
-
-
Use a Different Internal Standard: If the isotope effect cannot be resolved and is causing significant variability, consider using a different internal standard, such as a ¹³C-labeled MEGX, which is less prone to chromatographic shifts.[9]
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for the analysis of MEGX, which can be used as a benchmark for your own method development and troubleshooting.
Table 1: Linearity of MEGX Quantification
| Reference | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| [19] | Saliva | 2.4 - 1250 | > 0.99 |
| [3] | Serum | 1.0 - 1000 | > 0.99 |
| [20] | Plasma | 1.5625 - 200 | > 0.99 |
| [21] | Rat Plasma | 1 - 500 | > 0.99 |
Table 2: Precision and Accuracy of MEGX Quantification
| Reference | Matrix | Concentration (ng/mL) | Within-run Precision (CV%) | Between-run Precision (CV%) | Accuracy (%) |
| [3] | Serum | 1, 50, 500, 1000 | 4.3 - 8.5 | 6.9 - 10 | Within 15% |
| [22] | Plasma | 0.2 - 18.0 (mg/L) | < 6.9 | < 6.9 | 99.4 - 103.6 |
| [21] | Rat Plasma | 1, 3, 80, 400 | < 12.17 | < 9.14 | 89.21 - 108.76 |
Experimental Protocols
Lidocaine Metabolism
The following diagram illustrates the metabolic pathway of lidocaine to its major active metabolite, MEGX.
Caption: Metabolic conversion of Lidocaine to MEGX and other metabolites in the liver.
Sample Preparation Protocol (Protein Precipitation)
This is a general protocol for the extraction of MEGX from plasma or serum.
-
Aliquoting: To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the MEGX-d6 internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.
-
Injection: Inject an appropriate volume of the final extract into the LC-MS/MS system.
Typical LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from low to high organic (acetonitrile) content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MEGX: Precursor ion m/z 207.1 -> Product ion m/z 58.8[22]
-
MEGX-d6: The precursor and product ions will be shifted by the mass of the deuterium labels. The exact m/z values will depend on the specific labeling pattern of the MEGX-d6 used.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. myadlm.org [myadlm.org]
- 11. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 12. zefsci.com [zefsci.com]
- 13. biotage.com [biotage.com]
- 14. fda.gov [fda.gov]
- 15. moh.gov.bw [moh.gov.bw]
- 16. anivet.au.dk [anivet.au.dk]
- 17. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodology Development for Lidocaine Quantification by LCMS/MS IADR Abstract Archives [iadr.abstractarchives.com]
- 20. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MEGX-d6 Concentration as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MEGX-d6 as an internal standard in analytical assays. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MEGX-d6 as an internal standard?
A1: MEGX-d6, a stable isotope-labeled version of Monoethylglycinexylidide (MEGX), is an ideal internal standard for the quantitative analysis of MEGX in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical and physical similarity to the analyte (MEGX), which allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization. This mimicry helps to correct for variability in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Q2: What is a suitable starting concentration for optimizing MEGX-d6?
A2: An appropriate starting concentration for MEGX-d6 should be determined experimentally. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte, MEGX. For instance, if the expected concentration range of MEGX in your samples is 1-100 ng/mL, a starting concentration of 50 ng/mL for MEGX-d6 would be a reasonable point for optimization. The goal is to use a concentration that provides a stable and reproducible signal without saturating the detector or interfering with the analyte signal.
Q3: How can I determine the optimal concentration of MEGX-d6 for my assay?
A3: The optimal concentration of MEGX-d6 should be determined during method development by evaluating its performance across the entire calibration range of MEGX. A common approach is to prepare a series of calibration standards and quality control (QC) samples with a fixed concentration of MEGX-d6. The peak area response of MEGX-d6 should be consistent across all samples. A significant trend (upward or downward) in the MEGX-d6 response with increasing analyte concentration may indicate an issue with the chosen concentration or the method itself.
Q4: Can the use of a deuterated internal standard like MEGX-d6 completely eliminate matrix effects?
A4: While stable isotope-labeled internal standards like MEGX-d6 are highly effective at compensating for matrix effects, they may not eliminate them entirely.[1] Differential matrix effects can still occur due to slight differences in the physicochemical properties between the analyte and the deuterated internal standard, which can lead to variations in ionization efficiency. Therefore, it is crucial to validate the method by assessing matrix effects in different lots of the biological matrix.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in MEGX-d6 peak area | Inconsistent sample preparation, instrument instability, or matrix effects. | 1. Ensure consistent and accurate pipetting of the internal standard solution into all samples. 2. Check the stability of the LC-MS/MS system by injecting a series of standards. 3. Evaluate matrix effects by comparing the MEGX-d6 response in neat solution versus extracted blank matrix samples. |
| Loss of MEGX-d6 signal in later injections of a run | Contamination of the mass spectrometer ion source or chromatographic column. | 1. Clean the ion source of the mass spectrometer. 2. Wash the chromatographic column with a strong solvent or replace it if necessary. 3. Investigate the sample matrix for components that may be causing the contamination. |
| Non-linear calibration curve for MEGX | Inappropriate concentration of MEGX-d6, isotopic contribution from MEGX to the MEGX-d6 signal, or detector saturation. | 1. Re-optimize the concentration of MEGX-d6. A lower or higher concentration may be required. 2. Check for isotopic interference from high concentrations of MEGX. If observed, a higher concentration of MEGX-d6 may be needed, or a different mass transition for MEGX-d6 could be selected. 3. Ensure that the detector is not being saturated by either the analyte or the internal standard. |
| MEGX-d6 peak co-elutes with an interfering peak | Insufficient chromatographic separation. | 1. Optimize the chromatographic method by changing the mobile phase composition, gradient, or column chemistry to resolve the interference. |
Experimental Protocols
Protocol for Optimizing MEGX-d6 Concentration
Objective: To determine the optimal concentration of MEGX-d6 internal standard that provides a consistent and reproducible signal across the calibration range of MEGX.
Materials:
-
MEGX analytical standard
-
MEGX-d6 internal standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and chromatography
Method:
-
Prepare Stock Solutions:
-
Prepare a stock solution of MEGX at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of MEGX-d6 at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
-
Prepare Working Solutions:
-
From the MEGX stock solution, prepare a series of working solutions for the calibration curve (e.g., covering a range of 1 to 1000 ng/mL).
-
From the MEGX-d6 stock solution, prepare a working solution at a concentration that is expected to be in the mid-range of the calibration curve (e.g., 100 ng/mL).
-
-
Spike Samples:
-
Prepare calibration standards by spiking the blank biological matrix with the MEGX working solutions to achieve the desired concentrations.
-
Add a fixed volume of the MEGX-d6 working solution to all calibration standards to achieve the target concentration (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
Monitor the peak area response for both MEGX and MEGX-d6.
-
-
Data Evaluation:
-
Plot the peak area of MEGX-d6 for each calibration standard. The response should be consistent across all standards.
-
Calculate the analyte-to-internal standard peak area ratio for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of MEGX. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Typical LC-MS/MS Parameters for MEGX Analysis
The following table provides a starting point for LC-MS/MS method development for MEGX. These parameters should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A suitable gradient to achieve separation of MEGX from other matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition for MEGX | m/z 207.1 -> 58.1 |
| MRM Transition for MEGX-d6 | m/z 213.1 -> 64.1 (predicted, requires experimental confirmation) |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | To be optimized for the number of analytes and chromatographic peak width. |
Visualizations
Caption: Experimental workflow for optimizing MEGX-d6 internal standard concentration.
Caption: Logical troubleshooting workflow for inconsistent internal standard response.
References
MEGX-d6 Peak Splitting in Chromatography: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address MEGX-d6 peak splitting in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is MEGX-d6 and why is it used in our analyses?
MEGX-d6 is the deuterated form of Monoethylglycylxylidide (MEGX), which is a primary active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. In quantitative bioanalysis, MEGX-d6 is commonly used as an internal standard (IS). The addition of a known quantity of the internal standard to samples and calibration standards helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.
Q2: We are observing a split or shoulder peak for our MEGX-d6 internal standard. What are the potential causes?
Peak splitting of MEGX-d6 can stem from a variety of factors, which can be broadly categorized as follows:
-
Chromatographic System Issues: Problems with the HPLC/UHPLC system components are a common source of peak distortion for all compounds in the analysis, including the internal standard.
-
Column-Related Problems: The analytical column is a critical component where separation occurs, and any issues with it can directly impact peak shape.
-
Sample and Mobile Phase Conditions: The composition of the sample solvent and the mobile phase can significantly influence the chromatographic behavior of MEGX-d6.
-
Internal Standard-Specific Issues: Problems inherent to the MEGX-d6 internal standard itself, such as its purity or stability, can also lead to peak splitting.
A systematic troubleshooting approach, as detailed in the guides below, is essential to identify and resolve the specific cause.
Q3: Can the fact that MEGX-d6 is a deuterated compound contribute to peak splitting?
Yes, this is a crucial point to consider. The substitution of hydrogen with deuterium atoms can lead to a phenomenon known as the "chromatographic isotope effect".[1][2] This effect can cause a slight difference in the physicochemical properties of MEGX-d6 compared to the non-deuterated MEGX.[1] This can result in a small retention time difference between the two compounds. If the separation is not fully optimized, or if there are other contributing factors, this can manifest as a shoulder on the MEGX peak or a partially resolved split peak when analyzing samples containing both. It is also possible that the MEGX-d6 standard itself contains a small amount of non-deuterated MEGX, which would appear as a small, closely eluting peak.
Troubleshooting Guides
Guide 1: Initial System Check and General Troubleshooting
If you observe peak splitting for MEGX-d6, it is important to first determine if the issue is specific to the internal standard or if it affects all peaks in the chromatogram.
| Observation | Potential Cause | Recommended Action |
| All peaks are split or distorted | System-wide issue | 1. Check for Leaks: Visually inspect all fittings and connections from the injector to the detector.[3] 2. Examine Tubing: Ensure tubing is properly cut and seated in the fittings to avoid dead volume.[3] 3. Verify Flow Rate Stability: Check the pump for pressure fluctuations.[4] 4. Assess Mobile Phase: Ensure the mobile phase is properly degassed and that the composition is stable.[4] |
| Only the MEGX-d6 peak is split | Issue specific to the internal standard or its interaction with the system | Proceed to Guide 2: Column and Method-Specific Troubleshooting . |
Guide 2: Column and Method-Specific Troubleshooting
If the peak splitting is isolated to MEGX-d6, the following steps will help pinpoint the cause.
| Parameter | Potential Issue | Troubleshooting Steps |
| Analytical Column | Column contamination or degradation | 1. Flush the column: Use a strong solvent to wash the column. 2. Reverse flush the column: (for non-end-capped columns) to remove particulates from the inlet frit.[5] 3. Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
| Column void or channeling | 1. Perform a column efficiency test: Inject a standard compound to check for a decrease in plate count or poor peak shape. 2. Replace the column: A void at the head of the column is a common cause of peak splitting and requires column replacement.[6] | |
| Sample Diluent | Mismatch between sample solvent and mobile phase | 1. Dissolve MEGX-d6 in the initial mobile phase: This is the ideal scenario to prevent peak distortion. 2. Reduce injection volume: If using a stronger solvent than the mobile phase, a smaller injection volume can minimize peak shape issues.[6] |
| Mobile Phase pH | pH is close to the pKa of MEGX | 1. Adjust the mobile phase pH: Move the pH at least 1.5-2 units away from the pKa of MEGX to ensure it is in a single ionic state. |
| Temperature | Inadequate temperature control | 1. Use a column oven: Ensure a stable column temperature to improve peak shape and reproducibility.[4] |
Guide 3: Internal Standard-Specific Investigation
If the above troubleshooting steps do not resolve the issue, the problem may lie with the MEGX-d6 standard itself.
| Aspect | Potential Problem | Verification and Solution |
| Purity of MEGX-d6 | Presence of non-deuterated MEGX or other impurities | 1. Inject a fresh, high-concentration solution of MEGX-d6: This may help to visualize any small impurity peaks. 2. Obtain a new lot of the internal standard: If impurities are suspected, using a new, certified standard is the best solution. |
| Isotope Effect | Partial separation of MEGX-d6 and co-eluting MEGX | 1. Modify chromatographic selectivity: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change to a different column chemistry to try and achieve co-elution.[1] 2. Consider a different deuterated standard: If available, a standard with a different number of deuterium substitutions may exhibit a different chromatographic behavior. |
| On-column Degradation | Instability of MEGX-d6 under the analytical conditions | 1. Investigate the stability of MEGX in the mobile phase: Prepare a solution of MEGX in the mobile phase and analyze it over time to check for degradation products. |
Experimental Protocols
Standard HPLC Method for Lidocaine and MEGX Analysis
This protocol is a general guideline and may require optimization for specific applications and instrumentation.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 4.0) : Acetonitrile (88:12, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
| Internal Standard | MEGX-d6 at a concentration similar to the expected analyte concentration |
Sample Preparation:
-
To 1 mL of plasma, add 50 µL of MEGX-d6 internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for MEGX-d6 peak splitting.
Caption: Impact of chromatographic isotope effect on peak shape.
References
MEGX-d6 stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MEGX-d6 under various storage conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid MEGX-d6?
For long-term storage, solid MEGX-d6 should be stored at -20°C. For short-term storage, it can be kept at 4°C. It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store MEGX-d6 stock solutions?
It is recommended to prepare stock solutions in a suitable solvent and store them in aliquots in tightly sealed vials at -20°C or lower.[1] This minimizes the number of freeze-thaw cycles, which can potentially degrade the compound.[1] The stability of MEGX-d6 in solution is dependent on the solvent used, and it is best practice to use freshly prepared solutions for quantitative analysis.
Q3: What is the expected shelf-life of MEGX-d6?
Deuterated compounds are generally stable and do not have a defined shelf life if stored correctly in a sealed container to prevent contamination or evaporation.[2] However, for solutions, it is recommended to use them within one month when stored at -20°C.[1] For optimal results, it is best to establish an in-house stability protocol.
Q4: Can deuterium atoms on MEGX-d6 exchange with hydrogen atoms from the solvent?
While deuterium is a stable isotope, under certain conditions (e.g., presence of acid or base catalysts, or exposure to high temperatures), hydrogen-deuterium exchange can occur. The stability of deuterated compounds in solution is generally high, and they are widely used in metabolic studies for this reason.[3] Using aprotic solvents and maintaining neutral pH can minimize the risk of exchange.
Troubleshooting Guide
Q1: I am observing inconsistent peak areas for MEGX-d6 in my LC-MS/MS analysis. What could be the cause?
Inconsistent peak areas for an internal standard like MEGX-d6 can stem from several factors. The following workflow can help you troubleshoot the issue.
Q2: My MEGX-d6 response is decreasing over a sequence of injections. What should I do?
A decreasing response over time can indicate instability in the autosampler. Consider the following:
-
Temperature: Ensure the autosampler is temperature-controlled, preferably at a low temperature (e.g., 4°C), to minimize degradation.
-
Solvent: The solvent used to dissolve the samples can affect stability. Evaluate if MEGX-d6 is stable in your sample matrix over the duration of the analysis.
-
Adsorption: MEGX-d6 might be adsorbing to the vials or caps. Using different types of vials (e.g., polypropylene or silanized glass) can help mitigate this.
Quantitative Data Summary
Since specific public stability data for MEGX-d6 is limited, the following table is provided as a template for users to conduct their own stability studies and record their findings.
| Storage Condition | Solvent/Matrix | Duration | Analyte Concentration (ng/mL) | % Recovery | Notes |
| Solid | |||||
| -20°C | N/A | 6 months | User Data | User Data | Initial purity check |
| 4°C | N/A | 1 month | User Data | User Data | |
| Room Temperature (25°C) | N/A | 1 week | User Data | User Data | |
| In Solution | |||||
| -20°C | Methanol | 1 month | User Data | User Data | |
| 4°C | Methanol | 1 week | User Data | User Data | |
| Room Temperature (25°C) | Methanol | 24 hours | User Data | User Data | |
| Autosampler (4°C) | Processed Plasma | 48 hours | User Data | User Data | Simulates typical analytical run time |
Experimental Protocols
Protocol: Short-Term Stability Assessment of MEGX-d6 in a Biological Matrix
This protocol outlines a method to assess the stability of MEGX-d6 in a biological matrix (e.g., plasma) under conditions simulating an analytical run.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of MEGX-d6 in a suitable organic solvent (e.g., methanol).
-
Spike a known concentration of the MEGX-d6 stock solution into a pooled human plasma sample.
-
Vortex the spiked plasma to ensure homogeneity.
-
Aliquots of this spiked plasma will serve as the stability test samples.
-
-
Sample Processing:
-
At time zero (t=0), process a set of the spiked plasma samples. A typical protein precipitation method is as follows:
-
To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
-
Storage and Analysis:
-
Place the remaining processed samples in the autosampler set to 4°C.
-
Inject the t=0 samples onto the LC-MS/MS system and record the peak area of MEGX-d6.
-
Inject the stored samples at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Calculate the mean peak area of MEGX-d6 at each time point.
-
Determine the percent recovery at each time point relative to the mean peak area at t=0 using the following formula: % Recovery = (Mean Peak Area at t=x / Mean Peak Area at t=0) * 100
-
Acceptable stability is often defined as a percent recovery within ±15% of the initial value.
-
Context: MEGX-d6 in Lidocaine Metabolism
MEGX-d6 is the deuterated internal standard for Monoethylglycinexylidide (MEGX), the primary active metabolite of Lidocaine. Understanding this metabolic pathway is crucial for studies involving these compounds.
References
Technical Support Center: MEGX-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other common issues encountered during the analysis of MEGX using its deuterated internal standard, MEGX-d6.
Frequently Asked Questions (FAQs)
Q1: What is MEGX-d6 and why is it used as an internal standard for MEGX analysis?
MEGX (Monoethylglycinexylidide) is the primary active metabolite of the local anesthetic lidocaine.[1][2] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification. MEGX-d6 is the deuterated form of MEGX, meaning some hydrogen atoms in its structure have been replaced with deuterium. It is considered an ideal internal standard because it has nearly identical physicochemical properties to MEGX, leading to similar extraction recovery and chromatographic retention time.[3] This co-elution is generally desirable as it helps to compensate for variations in sample preparation and matrix effects during analysis.[4]
Q2: What is chromatographic co-elution?
Chromatographic co-elution occurs when two or more compounds fail to separate during chromatographic analysis, resulting in overlapping peaks.[5][6] In the context of MEGX and MEGX-d6, while co-elution is often intended, slight shifts in their retention times can lead to analytical problems.
Q3: Why is my MEGX-d6 peak separating from my MEGX peak?
While deuterated internal standards are designed to co-elute with the analyte, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight separation.[7] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] This can be due to subtle differences in the strength of intermolecular interactions with the stationary phase.
Q4: What are the consequences of incomplete co-elution of MEGX and MEGX-d6?
If MEGX and MEGX-d6 do not completely co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[4] This can lead to inaccurate and imprecise quantification of MEGX, as the internal standard will not be accurately compensating for the matrix effects experienced by the analyte.
Troubleshooting Guide: Resolving Co-elution Issues with MEGX-d6
This guide provides a systematic approach to troubleshooting and resolving co-elution problems between MEGX and its deuterated internal standard, MEGX-d6.
Problem: Partial or Complete Separation of MEGX and MEGX-d6 Peaks
Initial Assessment Workflow
Caption: Troubleshooting workflow for MEGX and MEGX-d6 peak separation.
Step 1: Verify System Suitability
Before modifying the analytical method, ensure the LC-MS system is performing optimally.
-
Action: Inject a system suitability standard containing MEGX and MEGX-d6 in a clean solvent (e.g., mobile phase).
-
Expected Outcome: Sharp, symmetrical peaks with consistent retention times.
-
Troubleshooting: If peak shape is poor or retention times are drifting, address fundamental system issues such as leaks, pump problems, or column degradation before proceeding.
Step 2: Methodical Optimization of Chromatographic Parameters
If the system is suitable, the next step is to adjust the chromatographic method to encourage co-elution. The resolution of two chromatographic peaks is governed by three main factors: retention (k') , selectivity (α) , and efficiency (N) .[8]
Table 1: Strategies for Modifying Chromatographic Parameters to Achieve Co-elution
| Parameter | Strategy | Rationale | Potential Outcome |
| Mobile Phase Composition | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).[8] | Increases retention of both compounds, providing more time for interaction with the stationary phase and potentially reducing the separation caused by the isotope effect. | Improved co-elution. |
| Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).[9] | Alters the selectivity of the separation by changing the nature of the interactions between the analytes and the stationary phase. | May enhance or reduce separation; requires empirical testing. | |
| Adjust the pH of the aqueous phase. | MEGX is a basic compound; changing the pH will alter its degree of ionization and therefore its retention characteristics. | Can significantly impact retention and selectivity. | |
| Stationary Phase | Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group phase).[8][9] | Provides a different selectivity, which may minimize the deuterium isotope effect. | High likelihood of altering the elution profile to achieve co-elution. |
| Use a column with a smaller particle size or a longer length.[8] | Increases column efficiency (N), leading to sharper peaks which may resolve the issue if the initial separation was due to broad peaks. | Sharper peaks may or may not improve co-elution, depending on the underlying selectivity. | |
| Column Temperature | Decrease the column temperature. | Lower temperatures can increase retention and may alter selectivity, potentially reducing the separation. | Can be a simple and effective way to fine-tune retention and co-elution. |
| Flow Rate | Decrease the flow rate. | Increases the time for analytes to interact with the stationary phase, which can sometimes improve resolution or, in this case, co-elution. | Generally has a smaller effect on selectivity compared to mobile or stationary phase changes. |
Experimental Protocol: Mobile Phase Optimization
-
Baseline: Establish the current degree of separation with your existing method.
-
Organic Modifier Adjustment:
-
Prepare a series of mobile phases with slightly different organic-to-aqueous ratios. For example, if your current method uses 40% acetonitrile, prepare mobile phases with 38%, 36%, and 34% acetonitrile.
-
Inject the MEGX/MEGX-d6 standard with each mobile phase and monitor the retention times and peak separation.
-
-
Solvent Type Change:
-
If adjusting the ratio is ineffective, switch the organic solvent. For example, replace acetonitrile with methanol at a concentration that provides similar overall retention.
-
Repeat the injections and observe the chromatographic profile.
-
Step 3: Verify the Integrity of the Internal Standard
In some cases, the issue may not be with the chromatography but with the internal standard itself.
-
Purity Check: Ensure the MEGX-d6 standard is of high isotopic purity. The presence of unlabeled MEGX as an impurity can lead to distorted peak shapes that might be misinterpreted as poor co-elution.
-
Stability: Deuterated standards can sometimes be susceptible to back-exchange of deuterium for hydrogen, particularly if stored in aqueous or protic solvents for extended periods.
-
Action: Prepare fresh working solutions of MEGX-d6 from a stock solution stored in an appropriate solvent (e.g., aprotic organic solvent) and at the recommended temperature.
-
Troubleshooting: If the problem persists with freshly prepared standards, consider the possibility of in-source exchange in the mass spectrometer.
-
Logical Diagram for Selecting a New Column
Caption: Decision tree for selecting an alternative HPLC column.
By systematically working through these troubleshooting steps, researchers can effectively diagnose and resolve co-elution issues with MEGX and MEGX-d6, ensuring the development of a robust and accurate analytical method.
References
- 1. Analysis of lidocaine and its major metabolite, monoethylglycinexylidide, in elk velvet antler by liquid chromatography with UV detection and confirmation by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Monoethylglycinexylidide (MEGX) Analysis
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of monoethylglycinexylidide (MEGX), a primary active metabolite of lidocaine. While the use of a deuterated internal standard such as MEGX-d6 is ideal for minimizing analytical variability, published methods often employ other internal standards. This guide will, therefore, present a comparative summary of validation parameters from established methods for MEGX analysis, providing a benchmark for laboratories developing and validating their own assays.
Experimental Protocols
A successful LC-MS/MS method validation hinges on a well-defined experimental protocol. Below is a generalized protocol synthesized from common practices in the field, which can be adapted for specific laboratory conditions and instrumentation.
1. Sample Preparation:
A simple and efficient sample preparation is crucial for high-throughput analysis. Protein precipitation is a commonly employed technique.
-
To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard (e.g., 3-nitrolidocaine or lidocaine-d10).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
Chromatographic separation is essential to resolve the analyte from potential matrix interferences.
-
Column: A C18 reversed-phase column is typically used (e.g., Alltima HP C18, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common. A typical isocratic mobile phase could be a 70:30 (v/v) mixture of 0.1% ammonium acetate in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS/MS) Conditions:
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For MEGX, a common transition is m/z 207.1 → 58.8.[1] The transition for the internal standard will depend on the chosen compound (e.g., for 3-nitrolidocaine: m/z 280.1 → 86.7).[1]
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.
Data Presentation: A Comparative Summary of Validation Parameters
The following table summarizes key validation parameters from published LC-MS/MS methods for the quantification of MEGX, providing a comparative overview of method performance.
| Validation Parameter | Method 1 (Internal Standard: 3-nitrolidocaine)[1] | Method 2 (Internal Standard: LIDO-d10) |
| Linearity Range | 0.2 - 18.0 mg/L | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | 2 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 6.9% (within-run and between-run) | Not Reported |
| Recovery | 99.4% - 103.6% | Not Reported |
| Matrix Effect | -6.2% (ion suppression) for MEGX | Not Reported |
Note: Data for "Method 2" is generalized from typical performance characteristics of similar bioanalytical assays, as specific quantitative values for all parameters were not available in the provided search results.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram, generated using Graphviz, illustrates the key stages of an LC-MS/MS method validation.
Caption: Experimental workflow for LC-MS/MS method validation.
The logical relationship between different validation parameters can be further visualized as follows:
Caption: Interrelationship of key method validation parameters.
References
A Comparative Guide to Internal Standards for Lidocaine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of lidocaine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of commonly used internal standards for lidocaine quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on their performance based on published experimental data.
While the query specifically mentioned MEGX-d6, a thorough literature search did not yield any studies utilizing MEGX-d6 as an internal standard for lidocaine quantification. Therefore, this guide will focus on a comparative analysis of other well-documented internal standards: deuterated analogs of lidocaine (lidocaine-d10 and lidocaine-d6) and structurally similar compounds (3-nitrolidocaine and ethylmethylglycinexylidide - EMGX).
The Role of an Internal Standard in LC-MS/MS Analysis
The primary function of an internal standard in quantitative analysis is to compensate for potential analytical variability. The underlying principle is that the IS, when added at a known concentration to both calibration standards and unknown samples, will experience similar losses and ionization suppression or enhancement as the analyte of interest. By calculating the ratio of the analyte's peak area to the IS's peak area, accurate quantification can be achieved.
Caption: General workflow of lidocaine quantification using an internal standard with LC-MS/MS.
Comparison of Internal Standards for Lidocaine Quantification
The selection of an internal standard is a critical step in method development. Ideally, a stable isotope-labeled (SIL) version of the analyte is the gold standard, as its physicochemical properties are nearly identical to the analyte. However, other structurally similar compounds can also be employed. The following tables summarize the performance of various internal standards for lidocaine quantification based on data from published studies.
Performance Characteristics of Deuterated Internal Standards
Deuterated analogs of lidocaine are the most commonly used and generally preferred internal standards due to their high degree of similarity to the analyte.
| Internal Standard | Matrix | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Linearity (ng/mL) | Reference |
| Lidocaine-d10 | Human Plasma | 92.7 - 106.1 | Intra-day: 2.3 - 10.1Inter-day: 5.0 - 8.1 | Not Reported | Not Reported | 0.01 - 5 mg/L | [1] |
| Lidocaine-d10 | Bovine Serum | < 15 (inaccuracy) | Intra-batch: 3.1 - 9.3Inter-batch: 3.1 - 9.3 | ≥ 76 | Not Reported | 1 - 1000 | [2] |
| Lidocaine-d6 | Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported | 0.10 - 201.80 | [3] |
Performance Characteristics of Non-Deuterated Internal Standards
In the absence of a stable isotope-labeled standard, structurally similar compounds can be used. However, these may exhibit different extraction recoveries and ionization efficiencies compared to the analyte.
| Internal Standard | Matrix | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Linearity (mg/L) | Reference |
| 3-Nitrolidocaine | Neonatal Plasma | 99.4 - 103.6 | Within-run: < 6.9Between-run: < 6.9 | Not Reported | Negligible (<0.1%) | 0.2 - 18.0 | [4][5] |
| Ethylmethylglycinexylidide (EMGX) | Dog and Horse Plasma | Not Reported | Within-day RSD < calculated Horwitz value | Not Reported | Not Reported | 2.5 - 1000 (Lidocaine) | [1] |
Experimental Protocols
Detailed experimental protocols are essential for replicating and adapting analytical methods. Below are summaries of the methodologies used in the cited studies.
Method Using Lidocaine-d10 as Internal Standard[5]
-
Sample Preparation: 75 µL of human plasma was mixed with 300 µL of methanol containing lidocaine-d10. After centrifugation and filtration, the supernatant was injected into the LC-MS/MS system.
-
Chromatography: A Phenomenex Luna C8(2) column (100 × 2.0 mm, 5 µm) was used with a gradient elution of 0.01% formic acid in water and acetonitrile-methanol (50:50). The total run time was 5 minutes.
-
Mass Spectrometry: Detection was performed using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
Method Using 3-Nitrolidocaine as Internal Standard[4]
-
Sample Preparation: 10 µL of neonatal plasma was deproteinized with methanol containing 3-nitrolidocaine.
-
Chromatography: An Alltima HP C18-EPS column (150 mm × 2.1 mm) was used with an isocratic mobile phase of 0.1% (v/v) ammonium acetate in water and 0.1% (v/v) formic acid in acetonitrile (70:30, v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with positive ESI was used, monitoring the specific precursor and product ions for lidocaine, its metabolite MEGX, and the internal standard.
Caption: Logical relationship between ideal internal standard characteristics and the compared alternatives.
Conclusion
Based on the available literature, deuterated analogs of lidocaine, particularly lidocaine-d10 , are the most suitable internal standards for the quantification of lidocaine in biological matrices. Their performance characteristics, including accuracy and precision, are well-documented, and their behavior closely mimics that of the parent compound, effectively compensating for analytical variability.
While other structurally similar compounds like 3-nitrolidocaine and EMGX have been successfully used, they may not offer the same level of reliability as stable isotope-labeled standards, as their extraction efficiency and ionization response can differ from lidocaine.
For researchers developing new methods for lidocaine quantification, the use of a deuterated internal standard such as lidocaine-d10 is highly recommended to ensure the highest quality of analytical data. Future studies could explore the potential of other deuterated metabolites like MEGX-d6, although currently, there is no published data to support its use as an internal standard for lidocaine.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MEGX Assay: Linearity and Range Determination Using MEGX-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Monoethylglycinexylidide (MEGX), a key metabolite of lidocaine used as a dynamic liver function test. We focus on the linearity and range determination of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, MEGX-d6, and compare its performance with alternative assay techniques.
Introduction to the MEGX Assay
The MEGX test is a valuable tool in clinical and research settings for assessing hepatic metabolic capacity.[1][2] The rate of conversion of lidocaine to MEGX by cytochrome P450 enzymes in the liver reflects both hepatic blood flow and metabolic function.[1][2] Accurate and precise quantification of MEGX is therefore critical for the reliability of this diagnostic test. Various analytical methods have been employed for MEGX determination, each with its own set of performance characteristics.
Comparison of Analytical Methodologies
The choice of analytical method for MEGX quantification can significantly impact the accuracy, sensitivity, and throughput of the assay. Here, we compare the UPLC-MS/MS method with other commonly used techniques.
| Analytical Method | Principle | Linearity & Range | Advantages | Disadvantages |
| UPLC-MS/MS with MEGX-d6 | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | Excellent linearity, typically with a range of 2-1000 ng/mL.[1][3] | High specificity and sensitivity, robust against matrix effects, requires small sample volumes.[3][4] | Higher initial instrument cost. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Chromatographic separation with detection based on UV absorbance or fluorescence. | Good linearity, but generally a narrower range and lower sensitivity compared to LC-MS/MS. | Widely available instrumentation, relatively lower cost. | Susceptible to interferences from other compounds in the sample matrix.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Good linearity and specificity. | High separation efficiency. | Requires derivatization of the analyte, which can be time-consuming and introduce variability. |
| Fluorescence Polarization Immunoassay (FPIA) | Competitive binding assay based on the polarization of fluorescently labeled MEGX. | Generally linear over a clinically relevant range. | Rapid and suitable for high-throughput screening. | Potential for cross-reactivity with other lidocaine metabolites, leading to less specificity.[1] |
Experimental Protocol: Linearity and Range Determination for MEGX Assay using UPLC-MS/MS with MEGX-d6
This section details the experimental protocol for determining the linearity and analytical range of a UPLC-MS/MS method for MEGX quantification, incorporating MEGX-d6 as an internal standard.
Materials and Reagents
-
MEGX analytical standard
-
MEGX-d6 (deuterated internal standard)
-
Blank human plasma
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of MEGX and MEGX-d6 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of MEGX by serial dilution of the primary stock solution with a mixture of water and acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of MEGX-d6 at a fixed concentration.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate MEGX working standard solutions to achieve a concentration range of, for example, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.[1][3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the MEGX-d6 internal standard working solution.
-
Perform protein precipitation by adding a specified volume of cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a suitable UPLC column (e.g., a C18 column). Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for MEGX and MEGX-d6.
Data Analysis
-
Integrate the peak areas for MEGX and MEGX-d6 for each sample.
-
Calculate the peak area ratio of MEGX to MEGX-d6.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
-
The analytical range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the MEGX assay validation.
Conclusion
The UPLC-MS/MS method, particularly when employing a deuterated internal standard like MEGX-d6, offers superior performance in terms of specificity, sensitivity, and robustness for the quantification of MEGX. Its wide linear range allows for the accurate measurement of MEGX across a broad spectrum of clinical and research scenarios. While other methods like HPLC and FPIA have their utility, the UPLC-MS/MS approach stands out as the gold standard for reliable and precise determination of MEGX, providing high-quality data essential for drug development and clinical diagnostics.
References
- 1. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Isotopic Effect of MEGX-d6 on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical method development, particularly for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving accuracy and precision. The underlying assumption is that the SIL-IS will behave identically to the analyte during sample preparation and analysis, thus compensating for any variability. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes, leading to a chromatographic phenomenon known as the "isotope effect," which can manifest as a shift in retention time. This guide provides a comparative assessment of the isotopic effect of MEGX-d6 on its retention time relative to the unlabeled monoethylglycinexylidide (MEGX), a primary metabolite of lidocaine.
Understanding the Isotope Effect in Chromatography
The substitution of hydrogen atoms with heavier deuterium atoms can influence a molecule's properties in several ways that affect its chromatographic behavior. In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly weaker interactions with the nonpolar stationary phase compared to their non-deuterated counterparts. This is attributed to the shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to a marginal decrease in van der Waals interactions. Consequently, the deuterated analogue typically elutes slightly earlier from the column. This phenomenon is often referred to as the "inverse isotope effect."[1][2] The magnitude of this retention time shift is influenced by several factors, including the number and position of the deuterium labels, the mobile phase composition, the stationary phase chemistry, and the column temperature. While often small, this shift can be significant, particularly in ultra-high-performance liquid chromatography (UHPLC) where peaks are narrow.[1]
Comparative Analysis of MEGX and MEGX-d6 Retention Times
Based on the established principles of the inverse isotope effect in reversed-phase chromatography, MEGX-d6 is expected to elute slightly earlier than MEGX. The following table provides a representative comparison based on typical chromatographic performance.
| Analyte | Expected Retention Time (min) | Expected Retention Time Shift (Δt_R) vs. MEGX |
| MEGX | 2.750 | N/A |
| MEGX-d6 | 2.745 | -0.005 |
Note: The data presented in this table is illustrative and based on the generally observed isotopic effect. The actual retention time shift may vary depending on the specific experimental conditions.
Experimental Protocols
The following are representative experimental protocols for the analysis of MEGX, which can be adapted for the simultaneous analysis of MEGX and MEGX-d6.
LC-MS/MS Method for MEGX in Human Plasma
This method is adapted from a validated bioanalytical procedure for the quantification of lidocaine and MEGX in human plasma.[3]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (MEGX-d6). Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: Alltima HP C18-EPS (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70:30 (v/v) 0.1% ammonium acetate in water : 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MEGX: m/z 207.1 → 58.8
-
MEGX-d6: (Predicted) m/z 213.1 → 64.8 (This transition would need to be optimized)
-
-
Visualizing the Metabolic Pathway and Analytical Workflow
To provide a clearer context for the analysis, the following diagrams illustrate the metabolic conversion of lidocaine to MEGX and a typical analytical workflow.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MEGX Analysis: Insights from a Multi-Method Comparison Utilizing MEGX-d6
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of monoethylglycinexylidide (MEGX), a primary active metabolite of lidocaine. The data presented is a synthesis of performance characteristics from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, illustrating a hypothetical inter-laboratory comparison to guide researchers and drug development professionals in selecting and implementing robust analytical protocols. The use of a stable isotope-labeled internal standard, such as MEGX-d6, is a common strategy to ensure accuracy and precision in quantitative bioanalysis.
Data Presentation: Performance Characteristics of MEGX Quantification
The following table summarizes the key validation parameters from different LC-MS/MS methods for MEGX analysis in human plasma. This comparative overview highlights the consistency and variability in performance across different analytical approaches.
| Parameter | Method A | Method B | Method C |
| Linear Range | 0.2 - 18.0 mg/L[1] | 1.5625 - 200 ng/mL | 2 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L[1] | 1.5625 ng/mL | 2 ng/mL |
| Intra-day Precision (CV%) | < 6.9%[1] | Not Reported | < 15% |
| Inter-day Precision (CV%) | < 6.9%[1] | Not Reported | < 15% |
| Accuracy (Bias %) | 99.4% to 103.6% (as Recovery)[1] | Not Reported | Within ±15% |
| Internal Standard | 3-nitrolidocaine[1] | Not Specified | Lidocaine-d3 |
| Sample Volume | 10 µL[1] | Not Specified | Not Specified |
| Extraction Method | Protein Precipitation[1] | Liquid-Liquid Extraction | Solid-Phase Extraction |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published literature.
Method 1: Protein Precipitation
This method is valued for its simplicity and speed.
-
Sample Preparation : To 10 µL of plasma, an internal standard is added.[1]
-
Precipitation : Proteins are precipitated by the addition of methanol.[1]
-
Centrifugation : The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Analysis : The supernatant is collected and injected into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction
This technique offers a cleaner extract compared to protein precipitation.
-
Sample Preparation : An aliquot of plasma is mixed with an internal standard.
-
pH Adjustment : The sample is alkalinized to facilitate the extraction of MEGX.
-
Extraction : An organic solvent, such as ethyl acetate, is added, and the mixture is vortexed.
-
Separation : The sample is centrifuged to separate the aqueous and organic layers.
-
Evaporation and Reconstitution : The organic layer is transferred to a new tube and evaporated to dryness. The residue is then reconstituted in the mobile phase for injection.
Method 3: Solid-Phase Extraction (SPE)
SPE provides a highly purified sample, minimizing matrix effects.
-
Sample Preparation : Plasma is pre-treated, often by dilution, and the internal standard is added.
-
Column Conditioning : An SPE cartridge is conditioned with appropriate solvents.
-
Sample Loading : The prepared plasma sample is loaded onto the SPE cartridge.
-
Washing : The cartridge is washed to remove interfering substances.
-
Elution : MEGX and the internal standard are eluted with a suitable solvent.
-
Evaporation and Reconstitution : The eluate is evaporated and the residue reconstituted for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative)
-
Chromatographic Column : A C18 column is commonly used for separation.[1]
-
Mobile Phase : A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for MEGX and its internal standard. For MEGX, a common transition is m/z 207.1 → 58.8.[1]
Visualizations
Metabolic Pathway of Lidocaine to MEGX
Caption: Metabolic conversion of Lidocaine to MEGX and subsequently to GX.
Experimental Workflow for MEGX Analysis
References
A Comprehensive Guide to the Method Validation of MEGX-d6 Following ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of analytical methods is paramount. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring data integrity and regulatory compliance.[1][2][3] This guide outlines the systematic approach to validating an analytical method for MEGX-d6, a deuterated internal standard for Monoethylglycinexylidide (MEGX), the primary active metabolite of lidocaine.
While specific experimental data for the validation of a MEGX-d6 method is not publicly available, this guide provides a comprehensive template based on the ICH Q2(R2) guidelines.[2][4][5] It details the necessary validation parameters, experimental protocols, and acceptance criteria that would be applied.
Overall Workflow for Analytical Method Validation
The validation of an analytical method is a structured process designed to demonstrate that the procedure is suitable for its intended purpose.[2][6] This involves a series of experiments to evaluate the performance characteristics of the method.
Caption: Workflow for the validation of an analytical method as per ICH guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] For MEGX-d6, this includes the non-deuterated MEGX, potential impurities, degradation products, and matrix components.
Experimental Protocol:
-
Sample Preparation: Prepare a blank matrix sample (e.g., plasma, urine), a sample spiked with MEGX-d6, and a sample spiked with MEGX-d6 along with potential interfering substances (e.g., MEGX, lidocaine, other metabolites).
-
Analysis: Analyze the samples using the intended chromatographic method (e.g., LC-MS/MS).
-
Evaluation: Compare the chromatograms to ensure that the peak for MEGX-d6 is well-resolved from any other peaks and that there is no significant interference at the retention time of MEGX-d6 in the blank or spiked interference samples.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Resolution (Rs) | Rs > 2 between MEGX-d6 and closest eluting peak | Pass |
| Interference in Blank | No significant peak at the retention time of MEGX-d6 | Pass |
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of MEGX-d6, covering the expected range of the assay.
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The linearity is evaluated by the correlation coefficient (r²) and the y-intercept.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Range | e.g., 1 - 1000 ng/mL | Established |
| Y-intercept | Should be close to zero | Pass |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically assessed by determining the recovery of spiked samples.
Experimental Protocol:
-
QC Sample Preparation: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established range.
-
Analysis: Analyze at least five replicates of each QC level.
-
Evaluation: Calculate the percent recovery for each sample by comparing the measured concentration to the nominal concentration.
| QC Level | Concentration (ng/mL) | Acceptance Criteria (% Recovery) | Hypothetical Mean Recovery (%) |
| Low | 5 | 85 - 115% | 98.5% |
| Medium | 500 | 85 - 115% | 101.2% |
| High | 800 | 85 - 115% | 99.8% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Analyze the low, medium, and high QC samples in replicate (n=6) on the same day.
-
Intermediate Precision: Repeat the analysis on two additional days (or with a different analyst/instrument).
-
Evaluation: Calculate the relative standard deviation (RSD) for the results at each concentration level for both intra-day and inter-day assessments.
| QC Level | Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Acceptance Criteria (RSD) |
| Low | 5 | 1.8 | 2.5 | ≤ 15% |
| Medium | 500 | 1.2 | 1.9 | ≤ 15% |
| High | 800 | 0.9 | 1.5 | ≤ 15% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol:
-
Signal-to-Noise Ratio: Prepare samples with decreasing concentrations of MEGX-d6 and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Precision and Accuracy at LOQ: Analyze at least six replicates of the proposed LOQ sample. The precision (RSD) should be within 20%, and the accuracy (% recovery) should be within 80-120%.
| Parameter | Acceptance Criteria | Hypothetical Result |
| LOD (S/N ratio) | ~ 3:1 | 0.5 ng/mL |
| LOQ (S/N ratio) | ~ 10:1 | 1.0 ng/mL |
| Precision at LOQ (%RSD) | ≤ 20% | 8.5% |
| Accuracy at LOQ (% Recovery) | 80 - 120% | 95.7% |
Robustness
Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Analysis: Analyze samples while making small, deliberate changes to these parameters.
-
Evaluation: Assess the impact of these changes on the results (e.g., peak area, retention time, resolution). The system suitability parameters should remain within acceptable limits.
| Parameter Varied | Variation | Effect on Results | Acceptance Criteria |
| Flow Rate | ± 5% | No significant change | System suitability passes |
| Column Temperature | ± 2°C | No significant change | System suitability passes |
| Mobile Phase pH | ± 0.1 | No significant change | System suitability passes |
Logical Relationships of Validation Parameters
The various validation parameters are interconnected and collectively establish the reliability of the analytical method. For instance, linearity is established over a specific range, and within that range, accuracy and precision must be acceptable.
Caption: Interrelationship of ICH analytical validation parameters.
By systematically evaluating these parameters, researchers can ensure that the analytical method for MEGX-d6 is fit for its intended purpose, yielding reliable and reproducible data for drug development and quality control processes.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Monoethylglycinexylidide-d6: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Monoethylglycinexylidide-d6, a deuterated analog of the active pharmaceutical ingredient metabolite, Monoethylglycinexylidide (MEGX).
Hazard Profile and Safety Precautions
Monoethylglycinexylidide and its parent compound, Lidocaine, are classified as harmful if swallowed.[6][7][8][9] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[7][10]
Key Hazard Information for the Parent Compound (Lidocaine/MEGX):
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity (Oral), Category 4 | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[6][9] |
| Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves.[7] |
| Causes serious eye irritation | Eye Irritation, Category 2 | Wear eye protection.[7] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][3][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][11][12]
-
Waste Identification and Collection:
-
Container Management:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2][11]
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[11] Avoid using abbreviations or chemical formulas.[11]
-
Keep the waste container closed except when adding waste.[1][11]
-
-
Waste Segregation:
-
Storage in the Laboratory:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[1][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[1][11]
-
After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, in accordance with institutional policies.[1][11]
-
Waste Minimization
In line with best laboratory practices, researchers should strive to minimize the generation of chemical waste.[3][4] This can be achieved by:
-
Ordering only the necessary quantities of chemicals.[3]
-
Maintaining a chemical inventory to avoid duplicate orders.[3][4]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. fishersci.com [fishersci.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
